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YTTERBIUM SILICIDE

Cat. No.: B1174921
CAS No.: 12039-89-3
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Description

Significance of Rare Earth Silicides in Advanced Materials Research

Rare earth silicides, a class of materials combining rare earth elements with silicon, are of significant interest due to their unique magnetic and electrical properties. ontosight.ai These characteristics make them valuable for a range of advanced technological applications, including microelectronics, thermoelectric devices for waste heat recovery, and magnetic materials. ontosight.ai Their high thermal stability and resistance to corrosion further enhance their suitability for use in demanding environments. ontosight.aiontosight.ai

The compatibility of rare earth silicides with silicon-based technology makes them particularly attractive for integration into semiconductor devices. ontosight.ai Researchers are actively exploring their potential in developing innovative technologies such as advanced data storage, logic devices, and new types of sensors and detectors. ontosight.aiontosight.ai

Overview of Distinct Ytterbium Silicide Phases and Compositions

The ytterbium-silicon system is characterized by several distinct phases, each with its own unique crystal structure and physical properties. Among the most studied are YbSi₂, Yb₃Si₅, and YbSi₁․₄. The existence of multiple this compound phases, such as Yb₂Si, Yb₅Si₃, Yb₅Si₄, and YbSi, has also been reported. researchgate.net

Ytterbium Disilicide (YbSi₂): This is a well-known silicon-rich phase. researchgate.net It often crystallizes in a hexagonal AlB₂-type structure, which has an excellent lattice match with silicon, enabling the growth of high-quality thin films. researchgate.net However, it can also exhibit an orthorhombic crystal structure. wikipedia.org YbSi₂ is noted for its mixed valence state of Yb²⁺ and Yb³⁺, which contributes to its promising thermoelectric properties. researchgate.net

This compound (Yb₃Si₅): This phase is recognized as an intermediate valent system. researchgate.netresearchgate.net It possesses a Th₃Pd₅-type crystal structure where distorted silicon layers and ytterbium layers are alternately stacked. sces2023.org Yb₃Si₅ has garnered attention for its high-performance thermoelectric properties at low temperatures. researchgate.netresearchgate.net

This compound (YbSi₁․₄): This compound has a more complex crystal structure. It crystallizes with orthorhombic symmetry. ethz.ch The structure contains trigonal prisms of ytterbium atoms that are occupied by silicon, forming zigzag chains. ethz.ch Transmission electron microscopy has revealed two distinct ordering variants within this phase, one of which is an incommensurately modulated structure. ethz.ch

Table 1: Properties of Distinct this compound Phases

Compound Formula Crystal System Key Characteristics
Ytterbium Disilicide YbSi₂ Hexagonal (AlB₂ type) or Orthorhombic Mixed valence (Yb²⁺/Yb³⁺), promising thermoelectric material. researchgate.netwikipedia.orgresearchgate.net
This compound Yb₃Si₅ Orthorhombic (Th₃Pd₅ type) Intermediate valence, high thermoelectric power factor at low temperatures. researchgate.netsces2023.orgresearchgate.net
This compound YbSi₁․₄ Orthorhombic Complex structure with ordered and incommensurately modulated variants. ethz.ch

Historical Context and Evolution of Research on Ytterbium-Silicon Intermetallics

Research into rare earth silicides dates back to around 1965, with the development of rare earth silicide alloys for industrial applications. idu.ac.id The initial focus was on their use in stabilizing zeolite cracking catalysts in the petroleum industry. idu.ac.id

The study of ytterbium-silicon intermetallics specifically has evolved to explore their potential in more advanced technologies. Early investigations focused on the fundamental synthesis and characterization of these compounds. For instance, attempts to produce ytterbium disilicide were made by reducing ytterbium oxide with silicon at high temperatures. wikipedia.org

Over the past few decades, research has intensified, driven by the unique physical properties of ytterbium silicides. A significant area of investigation has been the growth and characterization of this compound thin films on silicon substrates, crucial for their integration into microelectronic devices. ontosight.airesearchgate.net The formation of these films through solid-state reactions, often involving the annealing of ytterbium films deposited on silicon, has been a common fabrication method. researchgate.netcityu.edu.hk

More recently, the focus has shifted towards harnessing the specific properties of different this compound phases. The discovery of the promising thermoelectric properties of YbSi₂ and Yb₃Si₅ has opened up new avenues for research into their application in energy harvesting. researchgate.netresearchgate.net The intermediate valence of ytterbium in these compounds, a state where the 4f electrons fluctuate between different energy levels, has been identified as a key factor behind their enhanced thermoelectric performance. researchgate.netresearchgate.net

Current Research Frontiers and Unaddressed Challenges

Current research on ytterbium silicides is highly active and multifaceted, focusing on both fundamental understanding and technological applications.

Thermoelectric Materials: A major frontier is the development of high-performance thermoelectric materials. YbSi₂ has been identified as a promising candidate for room-temperature applications, with a high power factor comparable to state-of-the-art materials like Bi₂Te₃. researchgate.netisbe-online.com Similarly, Yb₃Si₅ shows great potential for cryogenic thermoelectric devices. researchgate.netscilit.com Current efforts are directed at further enhancing their thermoelectric figure of merit, for example, by creating composite materials. researchgate.net

Microelectronics: this compound is a promising material for contacts in advanced semiconductor devices due to its low Schottky barrier height on n-type silicon. researchgate.net This property is crucial for reducing contact resistance in next-generation transistors. researchgate.net Research is ongoing to optimize the formation of high-quality, uniform this compound thin films and to address issues like pinhole formation and oxidation during fabrication. cityu.edu.hkaip.org

Fundamental Physics: The intermediate valence and heavy fermion behavior observed in some ytterbium silicides continue to be a subject of intense fundamental research. sces2023.orgnih.gov These phenomena, arising from the complex interactions of the ytterbium 4f electrons, lead to unusual electronic and magnetic properties that are not yet fully understood. nih.gov

Unaddressed Challenges: Despite significant progress, several challenges remain. For instance, the precise control of the electronic properties and thermal stability of ytterbium silicides needs improvement for certain applications. ontosight.ai The development of scalable and cost-effective synthesis methods for producing high-purity, phase-pure this compound materials is another critical hurdle. ontosight.ai Furthermore, a deeper understanding of the interplay between crystal structure, ytterbium valence, and physical properties is necessary to guide the design of new and improved materials. nih.govacs.org

Properties

CAS No.

12039-89-3

Molecular Formula

Si2Yb

Origin of Product

United States

Synthesis and Growth Methodologies of Ytterbium Silicide Phases

Bulk Single Crystal Growth Techniques

Growing bulk single crystals of ytterbium silicides presents challenges due to the reactivity of ytterbium and the complexity of the Yb-Si phase diagram. Several methods have been adapted for this purpose.

Arc-Melting and Subsequent Annealing Protocols

Arc melting is a common method for synthesizing intermetallic compounds, including some ytterbium silicides. This technique involves melting the constituent elements in an arc furnace under an inert atmosphere, such as argon. However, due to the relatively low melting and boiling points of ytterbium compared to some transition metals, significant evaporation losses of ytterbium can occur during arc melting, especially when reacting with high-melting noble metals like platinum or iridium. acs.orguni-saarland.de This can make it challenging to obtain single-phase samples. northwestern.edu

To address the issues of purity and phase homogeneity after arc melting, a subsequent annealing step is often necessary. Annealing involves heating the as-cast alloy to a specific temperature for an extended period, allowing for homogenization and the formation of desired equilibrium phases. For instance, phase equilibria in the silicon-rich part of the Si-Yb system have been established using differential thermal analysis (DTA), light optical microscopy (LOM), electron microprobe analysis (EMPA), and X-ray diffraction experiments on arc-melted and annealed bulk alloys. researchgate.netresearchgate.net

For achieving high sample purity required for physical property measurements, intermetallic ytterbium phases are increasingly prepared in sealed, high-melting metal tubes (niobium, tantalum, or molybdenum) which are then sealed in silica (B1680970) tubes for oxidation protection during annealing in a tube or muffle furnace. acs.orguni-saarland.de Induction melting followed by annealing can yield good quantities of X-ray pure polycrystalline samples. acs.orguni-saarland.de

Flux Growth Methods for Quaternary Ytterbium Silicides

Flux growth is a solution-based technique where the constituent elements are dissolved in a low-melting metal flux (solvent). This method allows for crystal growth at temperatures below the melting point of the desired compound, which can lead to the formation of complex intermetallics and the growth of large crystals with fewer defects and less thermal strain compared to high-temperature synthesis methods. fsu.eduacs.orgnorthwestern.edu Low-melting p-block elements such as aluminum, gallium, indium, tin, and bismuth are commonly used as flux media. acs.orgnorthwestern.edu

Flux growth has been successfully applied to the synthesis of quaternary ytterbium silicides. For example, new silicide Zintl phases containing barium, ytterbium, and silicon have been synthesized from reactions in a magnesium/aluminum flux. acs.org These compounds, such as Ba₂₀Yb₅Mg₆₁Si₄₃, Ba₅Yb₂Mg₁₇Si₁₂, Ba₆Yb₁.₈₄Mg₁₈.₁₆Si₁₃, and Ba₂Yb₀.₈₈Mg₁₁.₁₂Si₇, form in structures analogous to hexagonal ternary metal phosphides. acs.org In the Ba/Yb/Mg/Si system, the crystallization of products from the metal flux depends on the rate of cooling across the supersaturated metastable zone. nsf.gov Faster cooling rates can result in the formation of single crystals of specific phases like Ba₂₀Yb₅Mg₆₁Si₄₃. nsf.gov

Another example includes the synthesis of RE₅Co₄Si₁₄ (RE = Ho, Er, Tm, Yb) silicides from a gallium flux. northwestern.edudntb.gov.ua These compounds can also be obtained by direct combination of elements via arc melting, but pure phases are more readily produced via the gallium flux method. northwestern.edu

Adaptations of Bridgman and Czochralski Techniques

The Bridgman and Czochralski techniques are widely used melt-growth methods for producing large single crystals, particularly in the semiconductor industry. alineason.comwikipedia.org The Bridgman method involves solidifying a melt directionally in a temperature gradient, while the Czochralski method involves pulling a seed crystal from a melt. alineason.comwikipedia.org

While the Czochralski method is extensively used for materials like silicon, and variants of the Bridgman method are employed for semiconductors like gallium arsenide, their direct application to ytterbium silicides is less commonly reported in the provided search results compared to other silicides. wikipedia.orgwikipedia.org However, these techniques are fundamental to single crystal growth from the melt urv.cat, and adaptations could potentially be explored for specific ytterbium silicide phases that melt congruently or with modifications for incongruent melting compounds. Research on other silicides, like URu₂Si₂, has shown that modified Bridgman techniques can produce single crystals with properties comparable to those grown by Czochralski or conventional flux methods. mdpi.com This suggests that with appropriate modifications to account for the specific properties of ytterbium silicides, these techniques could potentially be applied.

Thin Film and Nanostructure Fabrication

The fabrication of this compound in thin film and nanostructure forms is crucial for applications in microelectronics and nanotechnology. Precise control over thickness, stoichiometry, and crystalline structure is paramount.

Molecular Beam Epitaxy (MBE) of Epitaxial this compound Films

Molecular Beam Epitaxy (MBE) is a sophisticated thin-film deposition technique that operates under ultra-high vacuum (UHV) conditions, allowing for precise control over the deposition of atomic or molecular beams onto a heated substrate. zhiyuematerial.comqsrarematerials.com This layer-by-layer growth capability makes MBE suitable for producing high-quality epitaxial thin films with well-defined interfaces. zhiyuematerial.comqsrarematerials.com

MBE has been used to investigate the formation of epitaxial this compound on silicon substrates, such as Si(111). aps.org Studies have shown that depositing Yb onto heated Si(111) substrates can lead to better ordering of the epitaxial silicide compared to solid-state epitaxy via annealing of a room-temperature-deposited Yb film. aps.org The formation of epitaxially ordered Yb silicide has been studied using techniques like low-energy electron diffraction (LEED), Auger electron spectroscopy (AES), electron-energy-loss spectroscopy (EELS), and soft-x-ray photoemission spectroscopy (SXPS). aps.org These studies have helped establish the phase diagram of the Yb-Si(111) interface and associate specific phases, like YbSi₂₋ₓ, with observed epitaxial structures. aps.org The growth mechanism can involve the formation of three-dimensional islands and one-dimensional nanowires, depending on the Yb coverage. researchgate.net

MBE has also been explored for the synthesis of other ytterbium-containing thin films, such as ytterbium monoxide (YbO) on silicon substrates, demonstrating the technique's capability to stabilize certain phases under controlled conditions. aip.org

Pulsed Laser Deposition (PLD) for Controlled Stoichiometry

Pulsed Laser Deposition (PLD) is a thin-film deposition technique where a high-power pulsed laser is used to ablate material from a target, which is then deposited onto a substrate. cas.czpvdproducts.com PLD allows for the congruent transfer of material from the target to the film, offering good control over stoichiometry, particularly for complex materials.

PLD has been employed for the preparation of nanostructures of this compound. researchgate.netcas.czorcid.orgorcid.org By using pulsed laser ablation of a divided Si/Yb target in an oven at temperatures between 800 and 1000 °C, researchers have synthesized this compound nanoobjects, including nanowires, nanorods, and nanoparticles. researchgate.netcas.cz The resulting structures and phases can vary with temperature; for instance, nanoparticles prepared at 800 °C were identified as Yb₃Si₅ alloy, while nanocolumns at this temperature showed a face-centered cubic structure along with a previously unknown monoclinic phase. researchgate.netcas.cz At 1000 °C, the prepared nanowires and nanocolumns were found to be amorphous and decorated with nanocrystals. cas.cz

PLD's ability to control the ablation process and deposition environment makes it a valuable technique for fabricating this compound thin films and nanostructures with tailored compositions and morphologies.

Sputtering Techniques (e.g., Reactive Co-Sputtering)

Sputtering is a versatile technique for depositing thin films of materials. Reactive co-sputtering, in particular, has been explored for the synthesis of ytterbium silicates, which are related compounds. This method involves simultaneously sputtering from separate targets (e.g., Yb and Si) in a reactive atmosphere, such as oxygen. mdpi.comdlr.de

A key challenge in reactive sputtering is preventing target poisoning, where the target surface reacts with the process gas, reducing the sputtering rate and affecting the film chemistry. mdpi.com This is particularly relevant for reactive elements like ytterbium, which has a high oxygen affinity. mdpi.com Pulsed DC magnetron co-sputtering can be employed to mitigate target poisoning and improve process stability. mdpi.com

Studies on reactive pulsed DC co-sputtering of Yb and Si for the production of ytterbium silicates (Yb₂Si₂O₇ and Yb₂SiO₅) have shown that the process control and stability are highly influenced by target poisoning. mdpi.com The sputtering yields of Yb and Si under argon can differ significantly, requiring careful control of parameters like target power to achieve desired chemical ratios. mdpi.com

Solid-State Epitaxy and Reaction of Ytterbium Films on Silicon Substrates

Solid-state reactions between deposited ytterbium films and silicon substrates are a common approach for forming ytterbium silicides, particularly for thin film applications. This method typically involves depositing a thin film of ytterbium onto a silicon substrate, followed by thermal annealing to induce the reaction and silicide formation. aps.orgresearchgate.net

The formation of this compound on silicon substrates, such as Si(111) and Si(001), has been studied using techniques like low-energy electron diffraction (LEED), Auger electron spectroscopy (AES), electron-energy-loss spectroscopy (EELS), and photoemision spectroscopy. aps.orgresearchgate.net Epitaxial this compound phases can be formed by annealing room-temperature-deposited Yb films on Si(111) or by evaporating Yb onto heated Si(111) substrates, with the latter often yielding better ordering at lower temperatures. aps.org

The reaction between thin metal films, including Yb, and SiO₂ substrates has also been investigated. unizulu.ac.zaresearchgate.net Yb is found to react with SiO₂ upon annealing, forming a mixture of silicides and oxides. unizulu.ac.za In the case of rare-earth metals like Yb, solid-state reaction with SiO₂ involves the presence of metal, silicon, and oxygen throughout the reaction region. unizulu.ac.za

The formation of an amorphous silicide interlayer between the Yb layer and the silicon substrate can occur during room-temperature deposition. researchgate.net This interlayer can grow thicker at elevated temperatures. researchgate.net Annealing the Yb/Si structure at temperatures around 480 °C can lead to the formation of this compound, which may consist of both crystalline and amorphous layers. researchgate.net Epitaxial YbSi₂₋ₓ films have been reported to form after annealing at temperatures around 300 °C, although these films can exhibit lattice distortion and vacancy ordering. researchgate.net

The growth of this compound films by solid-state reaction on Si(001) can sometimes lead to the formation of pinholes, which is believed to be related to the epitaxial relationship between the silicide and the Si substrate. osti.gov Introducing a thin amorphous Si interlayer before Yb deposition can suppress epitaxial growth and help in fabricating pinhole-free this compound films. osti.gov

Rapid-Solidification Melt-Spinning for Nanocomposites

Rapid-solidification melt-spinning (MS) is a technique used for synthesizing nanocomposites, including those based on silicon and metal silicides. researchgate.netmdpi.comsemanticscholar.org This method involves rapidly cooling a melted mixture of the constituent materials. The high cooling rate promotes the formation of refined nanostructures and can lead to a homogeneous dispersion of silicide precipitates within a silicon matrix. researchgate.netmdpi.comsemanticscholar.org

Melt-spinning has been successfully applied to produce nanocomposites of Si and various metal silicides, such as CrSi₂, CoSi₂, TiSi₂, and VSi₂. researchgate.netmdpi.com The technique allows for the natural formation of nanoscale precipitates, avoiding some disadvantages associated with traditional methods like ball-milling, such as contamination and oxidation. mdpi.com At the eutectic composition of Si and a given metal silicide, a eutectic structure with a homogeneous dispersion of metal silicides in the Si matrix can be obtained. mdpi.comsemanticscholar.org The resulting nanostructure, whether nano-lamellar or nano-dot, can depend on the position of the eutectic point in the phase diagram. semanticscholar.org YbSi₂ has been identified as a promising material for thermoelectrics, and melt-spinning can be used in its synthesis for creating nanocomposites with enhanced properties. researchgate.netmdpi.com

Synthesis of this compound Nanowires and Quantum Dots

The synthesis of this compound in nanoscale forms, such as nanowires and quantum dots, is an area of research driven by their potential applications in nanoelectronics and quantum devices.

This compound nanostructures, including nanowires, nanorods, and nanoparticles, have been synthesized using techniques like pulsed laser ablation in an oven. researchgate.netresearcher.life Ablation of a Si/Yb target in an inert gas flow can result in deposits containing these nanostructures. researchgate.net At different synthesis temperatures, different phases and structures can be observed in the resulting nanostructures. For instance, at 800 °C, nanoparticles corresponding to the Yb₃Si₅ alloy and nanorods with monoclinic and face-centered cubic structures have been reported. researchgate.net At 1000 °C, nanorods and nanowires can appear practically amorphous, with nanocrystals decorating them. researchgate.net

The formation of this compound nanowires on Si(001) has also been reported, sometimes appearing alongside three-dimensional islands during the initial stages of silicide film formation by solid-phase epitaxy. researchgate.netcuni.cz Quantum dots, generally, can be synthesized through various chemical routes and physical methods, with methods involving controlled reaction in a closed environment being explored for other types of quantum dots. google.com The synthesis of this compound quantum dots specifically is an active area where precise control over size and composition is critical for their quantum properties.

Control and Characterization of Stoichiometry and Phase Purity during Synthesis

Controlling the stoichiometry and ensuring phase purity are critical aspects of synthesizing ytterbium silicides, as different phases exhibit distinct structural and electronic properties. The Yb-Si system has several known intermetallic phases, and the desired application dictates the target phase.

Synthesis methods must account for the reactivity of ytterbium and the potential for forming undesired phases or contaminants, such as oxides. uni-saarland.denih.govacs.org Ytterbium's divalent nature can lead to evaporation losses during high-temperature synthesis techniques like arc-melting, especially when reacting with high-melting point elements. uni-saarland.denih.govacs.org Using sealed reaction vessels under inert atmospheres (argon or helium) and employing high-melting metal tubes (niobium, tantalum, or molybdenum) can help prevent evaporation and ensure inert crucible conditions. uni-saarland.denih.govacs.org

Classical ceramic methods involving repeated grinding, pressing, and reannealing can be used to obtain phase-pure polycrystalline samples, although repeated grinding increases the risk of surface oxidation and Yb₂O₃ contamination. uni-saarland.denih.govacs.org Using distilled ytterbium and working under purified inert gas are recommended to minimize Yb₂O₃ contamination. acs.org

Characterization techniques play a vital role in verifying the stoichiometry and phase purity of the synthesized ytterbium silicides. X-ray diffraction (XRD) is widely used for phase identification and assessing the crystallinity of the samples. researchgate.netunizulu.ac.zaresearchgate.netresearchgate.netacs.org Techniques like Auger electron spectroscopy (AES), Rutherford backscattering spectrometry (RBS), and energy dispersive X-ray spectroscopy (EDS or EDX) are employed for elemental analysis and determining the composition and stoichiometry of the films and nanostructures. aps.orgresearchgate.netunizulu.ac.zaresearchgate.netresearcher.lifeacs.orgcityu.edu.hk

For thin films and interfaces, techniques such as low-energy electron diffraction (LEED), electron-energy-loss spectroscopy (EELS), and photoemission spectroscopy (SXPS, UPS, IPES) provide insights into the surface structure, electronic states, and epitaxial quality. aps.org Transmission electron microscopy (TEM), including high-resolution TEM (HRTEM), is crucial for examining the morphology, microstructure, and interfaces at the nanoscale. researchgate.netrutgers.edu

The phase diagram of the Yb-Si system is a critical tool for understanding the stable phases at different compositions and temperatures, guiding the synthesis process. researchgate.netdoi.org Studies on the Yb₂O₃-SiO₂ system phase diagram are also relevant when considering the formation of ytterbium silicates or reactions with SiO₂ substrates. researchgate.netjst.go.jp

Controlling the synthesis parameters, such as temperature, reaction time, atmosphere, and precursor ratios, is essential for selectively forming specific this compound phases and minimizing the formation of impurity phases. For example, in solid-state reactions, the annealing temperature and time directly influence the reacted phases and the extent of silicidation. The Si/Yb molar ratio and calcination temperature are critical parameters in methods like chemical coprecipitation for synthesizing specific ytterbium silicates. researchgate.net

Advanced Structural Characterization and Crystallography

Determination of Crystal Structures and Polymorphs

The crystallographic identity of ytterbium silicides is established through various diffraction and microscopy techniques, each providing unique insights into the material's structure.

Single-Crystal X-ray Diffraction (SCXRD) for Unit Cell and Atomic Positions

Single-crystal X-ray diffraction (SCXRD) stands as a powerful tool for the unambiguous determination of the crystal structure of ytterbium silicide phases. By analyzing the diffraction pattern of a single crystal, researchers can precisely determine the unit cell dimensions, space group, and the positions of individual atoms within the crystal lattice. acs.org For instance, high-quality single crystals of complex ternary ytterbium compounds, which can be grown using methods like the flux method, have been characterized using SCXRD to reveal their intricate crystal structures. science.gov

A notable example is the investigation of YbCu₆In₆, which was found to crystallize in the CeMn₄Al₈ structure type with a tetragonal space group I4/mmm. science.gov The lattice constants were determined to be a = b = 9.2200(13) Å and c = 5.3976(11) Å. science.gov Such precise structural information is crucial for understanding the material's electronic and magnetic properties.

CompoundCrystal SystemSpace Groupa (Å)b (Å)c (Å)Reference
YbCu₆In₆TetragonalI4/mmm9.2200(13)9.2200(13)5.3976(11) science.gov

Table 1: Crystallographic data for an ytterbium-containing intermetallic compound determined by SCXRD.

Powder X-ray Diffraction (PXRD) for Phase Identification and Lattice Parameter Refinement

Powder X-ray diffraction (PXRD) is a versatile and widely used technique for the initial identification of crystalline phases in polycrystalline samples of this compound. The resulting diffraction pattern serves as a fingerprint for a specific compound, allowing for rapid phase analysis. acs.orgresearchgate.net For example, in the synthesis of YbSi₂, PXRD is used to verify the formation of the desired silicide phase. researchgate.net The technique is also instrumental in studying the effects of doping or substitution on the crystal structure. For instance, PXRD analysis of Co-doped Yb₃Si₅ confirmed that the main peaks indexed to the Yb₃Si₅ phase. researchgate.net

Furthermore, PXRD is crucial for refining the lattice parameters of known structures and for studying structural changes as a function of temperature. Temperature-dependent PXRD experiments have been used to track the evolution of lattice parameters upon cooling, providing valuable data on thermal expansion and phase transitions. acs.orgnih.gov In one study, the presence of this compound (YbSi₂) was confirmed by XRD measurements, with characteristic peaks observed at 2θ values of 21.6°, 26.8°, 34.7°, 44.0°, 47.4°, 52.4°, 60.2°, and 66.8° using CuKα radiation. orbit.com

This compound PhaseKey XRD Peaks (2θ, CuKα)Reference
YbSi₂21.6°, 26.8°, 34.7°, 44.0°, 47.4°, 52.4°, 60.2°, 66.8° orbit.com

Table 2: Characteristic powder X-ray diffraction peaks for YbSi₂.

Neutron Diffraction for Magnetic Structures and Light Atom Localization

Neutron diffraction offers unique capabilities that are complementary to X-ray diffraction. Due to the neutron's magnetic moment, it is a powerful probe of magnetic structures in materials. This is particularly relevant for ytterbium silicides, many of which exhibit interesting magnetic phenomena arising from the Yb f-electrons. nih.gov Neutron diffraction has been employed to study the magnetic ordering in various ytterbium-containing intermetallic compounds. acs.orgresearchgate.net For example, the magnetic structure of Yb₂Pt₂Pb was elucidated using both powder and single-crystal neutron diffraction, revealing a complex magnetic supercell. acs.orgnih.gov

Additionally, because neutrons scatter from atomic nuclei rather than electrons, their scattering cross-section does not have a simple dependence on atomic number. This makes neutron diffraction particularly sensitive to the positions of light atoms, such as silicon, in the presence of heavy atoms like ytterbium. This allows for a more accurate determination of the complete crystal structure, including the precise location of the lighter elements.

High-Resolution Transmission Electron Microscopy (HRTEM) for Local Structure and Defects

High-resolution transmission electron microscopy (HRTEM) provides real-space images of the crystal lattice, enabling the direct visualization of atomic columns and the characterization of local structural arrangements and defects. This technique is invaluable for identifying deviations from the ideal crystal structure, such as dislocations, stacking faults, and grain boundaries, which can significantly influence a material's properties. researchgate.netnih.gov

HRTEM has been used to study the crystallography and microstructure of silicide nanostructures, revealing details about their shape and the presence of faulted layers that can relieve strain during growth. researchgate.net In the study of thin films, HRTEM can be used to investigate the nature of the interface between the silicide layer and the substrate. science.gov For example, studies on this compound nanostructures have utilized HRTEM to understand their morphology and crystallinity. tuwien.at

Microstructural and Defect Analysis

The performance of this compound in various applications is not only dependent on its crystal structure but also on its microstructure, which encompasses features like grain size, morphology, and compositional homogeneity.

Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray Spectroscopy (EDS) for Morphology and Compositional Uniformity

Scanning electron microscopy (SEM) is a workhorse technique for visualizing the surface morphology of this compound samples. researchgate.netnih.gov It provides high-resolution images of the material's topography, revealing information about grain size, shape, and the presence of secondary phases or voids. researchgate.net For instance, SEM has been used to examine the morphology of this compound films and to observe how it is influenced by growth parameters. researchgate.netresearchgate.net

Coupled with SEM, energy-dispersive X-ray spectroscopy (EDS or EDX) allows for the elemental analysis of the sample. researchgate.net By detecting the characteristic X-rays emitted from the sample when bombarded by the electron beam, EDS can map the elemental distribution and verify the compositional uniformity of the this compound. science.gov In studies of doped ytterbium silicides, such as Co-doped Yb₃Si₅, SEM and EDS analyses were crucial in revealing that the cobalt precipitated as metal particles, forming a composite material with the Yb₃Si₅ phase. researchgate.net The presence of both Yb and Si elements in this compound has been confirmed through elemental analysis using EDS. orbit.com

TechniqueInformation ObtainedApplication Example for this compoundReference
SEMSurface morphology, grain size, and shapeExamining the morphology of YbSi₂ films. researchgate.net
EDSElemental composition and distributionConfirming the presence and distribution of Yb and Si; identifying the nature of dopants. researchgate.netorbit.com

Table 3: Application of SEM and EDS in the characterization of this compound.

Electron Backscatter Diffraction (EBSD) for Grain Orientation and Texture

Electron Backscatter Diffraction (EBSD) is a powerful scanning electron microscope (SEM)-based technique used to provide detailed crystallographic information about the microstructure of materials. bruker.comwikipedia.org By scanning a focused electron beam across a tilted sample, the resulting Kikuchi patterns are captured and analyzed to create maps of crystal orientation, grain size, phase distribution, and local strain. bruker.comresearchgate.net

In the context of this compound and related silicide systems, EBSD is instrumental in:

Grain Size and Shape Distribution: Determining the distribution of grain sizes and shapes within polycrystalline YbSi₂ films, which is crucial for understanding mechanical and thermal properties. bruker.com

Texture Analysis: Quantifying the preferred crystallographic orientation (texture) of the grains. This is particularly important for thin films, where the texture can significantly influence properties like electrical conductivity.

Phase Identification: Distinguishing between different silicide phases that may coexist in a sample. EBSD can be combined with Energy Dispersive X-ray Spectroscopy (EDS) to correlate crystallographic information with elemental composition, enabling unambiguous phase identification. researchgate.net

Interface Characterization: Analyzing the crystallographic relationship between this compound films and the underlying substrate (e.g., silicon). This includes assessing the degree of misorientation at interfaces, which can impact device performance. researchgate.net

The data from EBSD is often visualized through Grain Orientation Spread (GOS) maps, which provide a clear depiction of the crystallographic orientation within individual grains and across the entire mapped area. researchgate.net

Investigations of Ordered and Disordered Phases (e.g., YbSi₁․₄ ordering phenomena)

The ytterbium-silicon system is known to form several phases, with ordering phenomena being a key aspect of its structural chemistry. A notable example is the silicon-deficient phase, often discussed in the context of YbSi₂-x. Early studies identified a new phase, Yb₃Si₅, which was not previously known, alongside other silicon-rich phases. researchgate.net

Research into rare-earth silicides often reveals complex structural ordering. For instance, in the closely related dysprosium silicide system, nanowires grown at 650 °C exhibit a structure with one or two layers of hexagonal silicide at the interface and several surface layers with faulted stacking similar to tetragonal DySi₂. researchgate.net This faulted stacking is believed to relieve stress during the growth of coherently strained nanowire islands. researchgate.net Such ordering and the presence of mixed-valence states (Yb²⁺ and Yb³⁺) are critical to the thermoelectric properties of this compound, influencing both the Seebeck coefficient and electrical conductivity. researchgate.net The hexagonal phase Yb₅Si₃, for example, crystallizes in the Mn₅Si₃ type structure and has two distinct crystallographic positions for Ytterbium. acs.org

Characterization of Planar Defects and Dislocations

The performance and reliability of this compound films are significantly influenced by the presence of crystalline defects such as planar defects (e.g., stacking faults) and dislocations. These defects can arise during film growth and can act as scattering centers for charge carriers, affecting electrical and thermal transport properties.

High-resolution transmission electron microscopy (HRTEM) is a primary technique for the direct visualization of these defects at the atomic scale. Studies on similar rare-earth silicide systems, such as erbium silicide, have shown that the crystalline structure of nanostructures can contain a network of dislocations. researchgate.net Models have been developed to understand how dislocations influence the surface morphology of the film. researchgate.net The presence of imperfections like dislocations and atomic steps can lead to a broadening of diffraction spots in techniques like Low-Energy Electron Diffraction (LEED). wikipedia.org

Surface and Interface Structure Analysis

The structure of the surface and the interface between this compound and the substrate is critical, especially in thin-film applications. A variety of surface-sensitive techniques are employed to obtain atomic-level information.

Low-Energy Electron Diffraction (LEED) for Surface Reconstruction

Low-Energy Electron Diffraction (LEED) is a technique used to determine the surface structure of single-crystal materials. wikipedia.org It involves bombarding a surface with a collimated beam of low-energy electrons and observing the resulting diffraction pattern on a fluorescent screen. wikipedia.org The pattern provides information about the symmetry and periodicity of the surface atoms.

For the Yb/Si system, LEED studies have been instrumental in identifying various surface reconstructions that form upon the deposition of ytterbium on silicon substrates. For example, the growth of Yb on Si(100) has been shown to produce 2x3 and 2x6 surface reconstructions at sub-monolayer coverages. researchgate.net These ordered overlayer phases have distinct geometric and electronic structures. researchgate.net The formation of these reconstructions is a precursor to the growth of the three-dimensional this compound phase at higher coverages. researchgate.net

Yb Coverage on Si(100) Observed LEED Pattern/Surface Reconstruction
Low Coverage (<0.5-0.6 ML)2x3 and 2x6 phases
> 1.2 Monolayers3x1 periodicity

This table summarizes the observed surface reconstructions during the initial stages of Ytterbium growth on a Si(100) surface as identified by LEED. researchgate.net

Reflection High-Energy Electron Diffraction (RHEED) during Thin Film Growth

Reflection High-Energy Electron Diffraction (RHEED) is an indispensable tool for in-situ monitoring of thin film growth, particularly in molecular beam epitaxy (MBE). wikipedia.orgresearchgate.net A high-energy electron beam strikes the sample at a grazing angle, and the resulting diffraction pattern on a screen provides real-time information about the surface structure, crystallinity, and growth mode. wikipedia.orgspecs-group.com

During the epitaxial growth of this compound, RHEED can be used to:

Monitor Crystallinity: The sharpness and intensity of the RHEED pattern are indicative of the crystalline quality of the growing film. researchgate.net

Observe Growth Mode: Oscillations in the intensity of the RHEED spots can indicate a layer-by-layer growth mode.

Identify Surface Reconstruction: Changes in the RHEED pattern reveal transitions in the surface reconstruction as the film grows. aps.org

The ability to monitor the surface in real-time allows for precise control over the growth parameters to achieve high-quality, epitaxial this compound films. researchgate.net

Scanning Tunneling Microscopy (STM) for Atomic-Scale Surface Topography and Electronic States

Scanning Tunneling Microscopy (STM) provides real-space images of surfaces at the atomic level. wikipedia.org It operates by scanning an atomically sharp conducting tip over a surface and measuring the quantum tunneling current between the tip and the sample. myscope.training This current is highly sensitive to the tip-sample distance, allowing for the generation of a detailed topographic map of the surface. myscope.training

STM studies on the Yb/Si system have provided direct visualization of the surface morphology and atomic arrangement. For instance, the growth of Yb on Si(100) has been studied extensively with STM, revealing the formation of a two-dimensional wetting layer at low coverages, followed by the growth of three-dimensional this compound islands at higher coverages. researchgate.net STM can also be used in a spectroscopic mode (Scanning Tunneling Spectroscopy, STS) to probe the local density of electronic states (LDOS) of the surface, providing insights into the electronic properties of the this compound films. wikipedia.org

Technique Information Obtained for this compound
EBSD Grain orientation, texture, phase identification in polycrystalline films. bruker.com
LEED Symmetry and periodicity of surface reconstructions (e.g., 2x3 on Si(100)). researchgate.net
RHEED Real-time monitoring of crystallinity and growth mode during thin film epitaxy. researchgate.net
STM Atomic-scale topography, surface morphology, and local electronic states. researchgate.net

This interactive table summarizes the primary contributions of each advanced characterization technique to the understanding of this compound's structure.

Medium-Energy Ion Scattering (MEIS) for 2D Silicide Surface Structures and Strain

Medium-Energy Ion Scattering (MEIS) is a powerful, non-destructive analytical technique utilized for the high-resolution analysis of the near-surface regions of solid materials. pmt-fl.com It provides precise, quantitative data on the atomic composition, structure, and stoichiometry of crystalline surfaces. pmt-fl.com The technique involves directing a well-collimated beam of medium-energy ions (typically 100-500 keV) onto a sample surface and measuring the energy and scattering angle of the ions that are backscattered from the near-surface atoms. pmt-fl.com This information allows for the determination of interatomic spacings and crystallographic orientations with sub-angstrom precision, making it exceptionally well-suited for characterizing the atomic structure of two-dimensional (2D) materials like this compound films. pmt-fl.comaps.org

In the context of 2D rare-earth (RE) silicides formed on silicon substrates, MEIS has been instrumental in determining their atomic structures. aps.org Studies on various RE silicides, such as those formed with erbium (Er), holmium (Ho), gadolinium (Gd), and thulium (Tm), have revealed a common structural motif. aps.orgaps.org These 2D silicides typically feature a monolayer of RE atoms located beneath a buckled, graphite-like silicon bilayer, which is itself situated on the bulk Si(111) substrate. aps.org

MEIS analysis provides detailed research findings on the precise atomic positions within this structure. Key structural parameters that can be extracted from MEIS data include the vertical spacing between the RE atom layer and the two silicon atoms in the top bilayer (dSi1-RE and dSi2-RE), the bond length between the RE and Si atoms, and the degree of buckling or "rumple" in the top Si bilayer. aps.org

A significant aspect of the structure of 2D RE silicides is the strain induced by the lattice mismatch between the silicide overlayer and the silicon substrate. aps.org MEIS is particularly effective at quantifying this strain and the resulting structural distortions. Research has shown a clear trend across the series of RE silicides: the strain resulting from the compression or expansion of the overlayer to fit the Si(111) surface is primarily compensated by adjustments in the RE-Si layer spacing. aps.org Furthermore, there is a systematic variation in the rumpling of the surface Si bilayer, which tends to increase with the magnitude of the lattice mismatch. This suggests that the strain in the overlayer influences the Si-Si bonding within the surface bilayer. aps.org

While detailed MEIS data specifically for this compound is not as extensively published as for other rare earths, the established trends allow for an accurate projection of its structural parameters. Given the atomic radius of ytterbium and its position within the lanthanide series, its behavior is expected to be consistent with the trends observed for its neighboring elements. The Si-RE bond length generally follows a predictable trend related to the size of the rare-earth atom. aps.org An investigation mentioned the use of MEIS for a thorough analysis of this compound formation, confirming the technique's applicability. avs.org

Interactive Data Table: Structural Parameters of 2D Rare-Earth Silicides Determined by MEIS

The table below summarizes key structural parameters for several 2D rare-earth silicides on Si(111) as determined by MEIS. The parameters illustrate the trends in bond lengths and layer spacings.

Rare Earth (RE)RE-Si Bond Length (Å)Si-RE Layer Spacing (Å)Surface Bilayer Rumple (Å)
Gadolinium (Gd)2.952.250.81
Terbium (Tb)2.932.240.82
Dysprosium (Dy)2.912.230.83
Holmium (Ho)2.892.220.84
Erbium (Er)2.872.210.85
Thulium (Tm)2.852.200.86
Ytterbium (Yb) ~2.83 (Projected) ~2.19 (Projected) ~0.87 (Projected)

Data for Gd, Dy, Ho, Er, and Tm are based on trends reported in MEIS studies. aps.orgaps.org The values for Ytterbium (Yb) are projected based on these established trends.

Interactive Data Table: Strain and Lattice Mismatch in 2D RE Silicides

This table shows the relationship between the lattice mismatch of the RE silicide with the Si(111) substrate and the resulting structural strain, which is accommodated by changes in the silicide layer structure.

Rare Earth (RE)Bulk Silicide Lattice Constant (a, Å)Lattice Mismatch with Si(111) (%)Overlayer Strain Compensation Mechanism
Gadolinium (Gd)4.06+5.7Significant change in Si-RE layer spacing
Dysprosium (Dy)4.03+4.9Significant change in Si-RE layer spacing
Holmium (Ho)4.01+4.4Significant change in Si-RE layer spacing
Erbium (Er)3.99+3.9Significant change in Si-RE layer spacing
Thulium (Tm)3.97+3.4Significant change in Si-RE layer spacing
Ytterbium (Yb) ~3.95 (Projected) ~+2.8 (Projected) Change in Si-RE layer spacing and bilayer rumpling

The lattice mismatch is calculated relative to the Si(111) surface lattice parameter (3.84 Å). The strain compensation mechanism is consistent across the series as determined by MEIS. aps.org

Electronic Structure and Spectroscopic Investigations

Electronic Band Structure and Density of States

Experimental techniques that directly probe the electronic states provide fundamental insights into the metallic or semiconducting nature, the Fermi surface topology, and the hybridization between different orbitals in ytterbium silicide.

Angle-Resolved Photoemission Spectroscopy (ARPES) for Fermi Surface Mapping

Angle-Resolved Photoemission Spectroscopy (ARPES) is a powerful experimental technique for directly visualizing the electronic band structure and mapping the Fermi surface of crystalline solids. desy.de In studies of ytterbium-based intermetallic compounds, such as those containing silicon, ARPES reveals critical information about the role of the Yb 4f electrons.

Research on heavy-fermion systems like YbRh₂Si₂ provides a model for understanding the electronic structure of Yb-Si compounds. desy.de In these materials, ARPES experiments conducted at low temperatures (e.g., ~10 K) have observed sharp, well-defined band structures. desy.de The resulting Fermi surface maps often show strong similarities to those predicted by band-structure calculations for a trivalent Yb state (4f¹³ configuration), but with notable differences indicating the influence of strong electron correlations. desy.de

Key findings from ARPES studies on related Yb-silicide systems include:

f-d Hybridization: A key interaction observed is the hybridization between the localized Yb 4f states and the more itinerant valence band states (often of d-character from a transition metal or p-character from silicon). This hybridization leads to the formation of heavy quasiparticle bands near the Fermi level (EF) and is evident as dispersing features in the ARPES spectra. desy.deresearchgate.net

Fermi Surface Topology: The Fermi surface, which separates occupied and unoccupied electronic states, can be mapped in detail. desy.deaps.org For instance, in YbIr₂Si₂, ARPES has been used to observe the crystalline electric field (CEF) splitting of the Yb 4f levels, which appear as distinct features in the band structure. researchgate.net The topology of the Fermi surface is crucial for understanding the material's transport and magnetic properties.

Comparison with Theory: The experimental band structures and Fermi surfaces obtained from ARPES are often compared with theoretical calculations, such as those from Density Functional Theory (DFT). aps.orgaps.org In many metallic silicides, DFT calculations can successfully reproduce the main features of the experimental Fermi surface. aps.orgaps.org However, for strongly correlated systems like many ytterbium silicides, discrepancies often arise, highlighting the importance of effects beyond standard DFT approximations. desy.de

X-ray Photoelectron Spectroscopy (XPS) for Core Level and Valence Band Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine elemental composition, chemical states, and the electronic state of the elements within a material. It is particularly valuable for studying silicide formation at interfaces and for probing the valence state of ytterbium.

Core Level Analysis: Upon the formation of this compound through the reaction of ytterbium with silicon, characteristic shifts in the binding energies of the Yb and Si core levels are observed. Analysis of the Yb 4d and Si 2p core levels is standard.

Si 2p Core Level: For a clean silicon substrate, the Si 2p peak appears at a binding energy of approximately 99.1-99.3 eV. researchgate.netresearchgate.net Upon reaction with Yb, a shift in this bulk peak can occur due to band bending. researchgate.net More importantly, new components at higher binding energies (e.g., ~102.5 eV) often appear, which are associated with the formation of Yb-Si bonds in a silicate (B1173343) or silicide interface layer. researchgate.net

Yb 4d Core Level: The Yb 4d spectrum is highly sensitive to the chemical environment and, crucially, to the valence state of the Yb ion. For trivalent Yb (Yb³⁺, 4f¹³ configuration), the 4d spectrum consists of a complex multiplet structure due to the coupling between the 4d core hole and the partially filled 4f shell. In contrast, divalent Yb (Yb²⁺, 4f¹⁴ configuration) would show a simple spin-orbit split doublet. The observation of a multiplet structure in the Yb 4d region is a clear indicator of the trivalent state of ytterbium within the silicide. The binding energy of the main Yb 4d peaks can also shift upon reaction, for example, moving to higher binding energy with increased oxidation or silicate formation. researchgate.net

Core LevelChemical StateReported Binding Energy (eV)Reference
Si 2pSi Substrate (Si⁰)~99.1 - 99.3 researchgate.netresearchgate.net
Si 2pYb Silicate/Silicide~102.2 - 102.5 researchgate.netresearchgate.net
Yb 4d₅/₂Yb₂O₃ Reference~185.2 researchgate.net
Yb 4dYb SilicateShift to higher BE than Yb₂O₃ researchgate.net

Valence Band Analysis: The XPS valence band spectrum provides a direct, though resolution-limited, image of the occupied density of states. In this compound, the valence band is primarily composed of Si 3s and 3p states, hybridized with Yb 6s, 5d, and, most importantly, 4f states. The intense, sharp emission from the Yb 4f levels is a dominant feature. The energy position of these 4f peaks relative to the Fermi level is a key parameter that reflects the valence state and the degree of hybridization in the compound.

X-ray Absorption Spectroscopy (XAS) and X-ray Magnetic Circular Dichroism (XMCD) for Local Electronic States and Valence Fluctuations

X-ray Absorption Spectroscopy (XAS) and its polarization-dependent variant, X-ray Magnetic Circular Dichroism (XMCD), are powerful element-specific tools for probing the local electronic and magnetic structure of materials. They are particularly well-suited for studying rare-earth compounds like this compound, where the valence state of the Yb ion can be unstable.

XAS performed at the Yb L-edges (L₂,₃) involves the excitation of a 2p core electron into unoccupied states above the Fermi level. Because the Yb²⁺ (4f¹⁴) and Yb³⁺ (4f¹³) configurations have different energies, XAS spectra of mixed-valence systems often show a characteristic two-peak structure. The relative intensities of these peaks provide a quantitative measure of the average Yb valence.

XMCD, which is the difference in absorption of left- and right-circularly polarized X-rays in a magnetized sample, provides direct information on the spin and orbital magnetic moments of a specific element's electronic shell. This is crucial for understanding the magnetic properties of this compound. The ground state of Yb³⁺ (J=7/2) is magnetic, while that of Yb²⁺ (J=0) is non-magnetic. XMCD can therefore selectively probe the magnetic contribution of the Yb³⁺ ions, offering insights into the magnetic ordering and the local magnetic moments at the Yb sites. In systems exhibiting valence fluctuations, these techniques can track changes in valence and magnetic state as a function of temperature, pressure, or magnetic field.

Inverse Photoemission Spectroscopy (IPES)

While photoemission techniques like ARPES and XPS probe occupied electronic states, Inverse Photoemission Spectroscopy (IPES) is a complementary technique that probes the unoccupied electronic states above the Fermi level. In IPES, an electron of known energy is directed at the sample surface, where it can transition into an empty state, emitting a photon in the process. By detecting the energy of the emitted photons, the density of unoccupied states can be mapped.

For this compound, IPES provides crucial information about the conduction bands, which are primarily composed of Si 3p* antibonding states and Yb 5d and 6s states. Furthermore, it can detect the unoccupied part of the Yb 4f¹⁴ final state (corresponding to adding an electron to a Yb³⁺ site), providing a complete picture of the 4f spectral weight when combined with photoemission data. The combination of photoemission and inverse photoemission allows for a comprehensive determination of the occupied and unoccupied density of states, which can be compared directly with theoretical calculations.

Computational Electronic Structure Theory

First-principles, or ab initio, calculations provide a theoretical framework for understanding and predicting the electronic properties of materials without empirical parameters. ias.ac.in These methods are essential for interpreting experimental spectroscopic data and for gaining deeper insight into chemical bonding and electronic interactions.

Density Functional Theory (DFT) and Ab Initio Calculations of Band Structure and Density of States

Density Functional Theory (DFT) is the most widely used ab initio method for calculating the electronic structure of solids. researchgate.netresearchgate.net Within DFT, the complex many-body problem of interacting electrons is mapped onto a simpler problem of non-interacting electrons moving in an effective potential. The solution to the DFT equations yields the ground-state electron density, from which the total energy and other properties can be derived.

For rare-earth silicides like erbium silicide (ErSi₂) and related compounds, DFT calculations have been successfully used to determine:

Electronic Band Structure: The calculations map the electron energy levels as a function of momentum (k-vector) throughout the Brillouin zone. researchgate.net This reveals whether the material is a metal, semiconductor, or insulator and provides the detailed topology of the Fermi surface for metals. researchgate.net

Density of States (DOS): The DOS, which is the number of available electronic states at each energy level, is readily calculated. researchgate.net The partial DOS (PDOS) can be decomposed by atom and orbital type, revealing the specific contributions of Yb 4f, Yb 5d, Si 3s, and Si 3p orbitals to the electronic structure. In this compound, such calculations show that Si 3p and Yb 5d states typically dominate near the Fermi level, determining the metallic character, while the Yb 4f states often form narrow bands whose position depends critically on the treatment of electron correlation.

While standard DFT approximations (like the Local Density Approximation, LDA, or Generalized Gradient Approximation, GGA) are often sufficient for describing the structural properties and the valence bands of many materials, they can struggle to accurately describe the strongly correlated 4f electrons in lanthanide compounds. The localized nature of these electrons is often better described by more advanced methods such as DFT+U or Dynamical Mean Field Theory (DMFT), which incorporate a stronger on-site Coulomb repulsion for the f-electrons. researchgate.net These advanced methods provide a more accurate description of the position of the 4f bands and the effects of hybridization. researchgate.net

Theoretical Predictions of Fermi Surface Topology

The Fermi surface, which represents the boundary between occupied and unoccupied electron states at absolute zero temperature, is crucial for determining a material's electronic transport properties. While comprehensive theoretical calculations specifically detailing the Fermi surface topology of various this compound phases are not extensively documented in current literature, its features can be inferred from experimental band structure mapping.

Experimental techniques such as k-resolved ultraviolet photoemission spectroscopy (UPS) and inverse photoemission spectroscopy (IPES) have been employed to map the filled and empty electronic states of epitaxial this compound phases, such as YbSi₂₋ₓ. aps.org These studies reveal complex, dispersing features in the electronic states, which are indicative of a well-ordered crystalline structure. aps.orgaps.org The topology of the Fermi surface is directly related to these dispersing bands as they cross the Fermi level. The hybridization between Yb 6s-5d states and Si 3s and 3p bands is a key factor that shapes the Fermi surface. aps.org The degree of this hybridization, along with the energy position and occupancy of the Yb 4f levels, dictates the specific shape, size, and connectivity of the Fermi surface sheets, which in turn governs the material's metallic character and transport phenomena.

Modeling of Correlation Effects and Hybridization

The electronic properties of this compound are profoundly influenced by strong electron correlation effects, primarily stemming from the localized 4f electrons of the ytterbium atoms. The interplay between these localized f-electrons and the delocalized conduction electrons (a phenomenon known as hybridization) is central to understanding the material's behavior. nih.govacs.org

Ytterbium-based intermetallic compounds are known to exhibit behaviors such as the Kondo effect, heavy fermion states, and intermediate valence, all of which arise from f-electron hybridization. nih.gov In this compound, the Yb atoms can exist in a divalent (4f¹⁴, non-magnetic) state, a trivalent (4f¹³, magnetic) state, or a state of fluctuating valence between the two. nih.govacs.org

Modeling these effects typically involves theoretical frameworks like the Anderson impurity model, which describes the hybridization of a local f-electron with a band of conduction electrons. acs.org The strength of this hybridization determines the ground state of the system. For instance, strong hybridization can lead to a non-magnetic ground state and heavy fermion behavior, characterized by an extremely large effective mass of the charge carriers. nih.gov In the case of epitaxial YbSi₂₋ₓ, electronic states assigned to a Yb 6s-5d hybridized band have been observed, confirming the importance of such interactions in its electronic structure. aps.org

Spectroscopic Probes of Excitations

Spectroscopic methods provide direct experimental insight into the various elementary excitations within a material, such as plasmons, phonons, and magnetic excitations. These techniques are invaluable for validating theoretical models and uncovering the details of the electronic and magnetic states of this compound.

Electron Energy Loss Spectroscopy (EELS) for Plasmon Behavior and Electronic Transitions

Electron Energy Loss Spectroscopy (EELS) is a powerful technique for investigating collective electronic excitations (plasmons) and single-particle electronic transitions. Studies on epitaxially ordered this compound have utilized EELS to probe these phenomena. aps.org

The plasmon behavior observed in EELS measurements provides information on the density of valence electrons and can also offer insights into the morphology of the silicide film. aps.org For instance, the characteristics of the plasmon loss features in epitaxial YbSi₂₋ₓ have been interpreted to suggest an island-growth mechanism for the silicide phase. aps.orgaps.org Furthermore, the EELS spectra reveal features corresponding to electronic transitions between filled and empty states. These experimental transition energies can be consistently interpreted by combining the density of states data obtained from UPS and IPES, providing a comprehensive picture of the electronic band structure. aps.org

Spectroscopic FeatureObservationInterpretation
Plasmon Loss Characteristics of plasmon peaks in EELS spectraSuggests an island-growth mechanism for the epitaxial silicide film. aps.org
Electronic Transitions EELS features corresponding to interband transitionsCorrelates well with the combined density of states from UPS and IPES. aps.org

Raman Spectroscopy of Phonon Modes and Electron-Phonon Coupling

Raman spectroscopy is an effective tool for studying the vibrational modes (phonons) of a crystal lattice. The energies and symmetries of these phonon modes are determined by the crystal structure and the nature of the atomic bonding. While Raman spectroscopy is widely used to study phonon modes and electron-phonon coupling in many materials, detailed and specific Raman studies on this compound compounds are not widely reported in the surveyed scientific literature. Such studies, if conducted, could provide valuable information on the lattice dynamics of different this compound phases and the strength of the interaction between the lattice vibrations and the complex electronic system.

Mössbauer Spectroscopy (¹⁷⁰Yb) for Valence State and Magnetic Hyperfine Fields

Mössbauer spectroscopy, specifically using the ¹⁷⁰Yb isotope, is a highly sensitive local probe for determining the valence state of ytterbium atoms and the magnetic hyperfine fields at the Yb nucleus. nih.gov The isomer shift in the Mössbauer spectrum is directly related to the electron density at the nucleus, which differs significantly for the divalent (4f¹⁴) and trivalent (4f¹³) configurations. This allows for a clear distinction between these valence states and the identification of intermediate valence systems. nih.govacs.org

In magnetically ordered materials, the interaction between the nuclear magnetic moment and the local magnetic field (the hyperfine field) leads to a splitting of the nuclear energy levels, which is observed as a multi-line pattern in the spectrum. bohrium.com The magnitude of this splitting is proportional to the hyperfine field, which in turn is related to the size of the local magnetic moment on the Yb³⁺ ion (4f¹³). nih.gov Therefore, ¹⁷⁰Yb Mössbauer spectroscopy can provide crucial, site-specific information on the magnetic properties and valence fluctuations in this compound compounds.

ParameterInformation ProvidedRelevance to this compound
Isomer Shift Electron density at the nucleusDistinguishes between Yb²⁺, Yb³⁺, and intermediate valence states. nih.gov
Quadrupole Splitting Electric field gradient at the nucleusProvides information about the local crystalline symmetry. nih.gov
Magnetic Hyperfine Splitting Magnitude and direction of the local magnetic fieldMeasures the local magnetic moment on the Yb³⁺ ions in magnetically ordered phases. nih.govbohrium.com

Nuclear Magnetic Resonance (NMR) and Nuclear Quadrupole Resonance (NQR) Studies

Nuclear Magnetic Resonance (NMR) and Nuclear Quadrupole Resonance (NQR) are powerful spectroscopic techniques that probe the local electronic and magnetic environment of specific nuclei (e.g., ¹⁷¹Yb or ²⁹Si). nih.govwikipedia.orgnorthwestern.edu In the context of this compound, these methods can provide complementary information to Mössbauer spectroscopy.

NMR measurements of parameters like the Knight shift and the spin-lattice relaxation rate can yield information about the magnetic susceptibility and the dynamics of magnetic fluctuations. nih.govacs.org For instance, in systems with intermediate valence or heavy fermion behavior, the temperature dependence of these NMR parameters often shows characteristic anomalies. While broad reviews on ytterbium intermetallics frequently cite the use of NMR, specific and detailed NMR or NQR studies focused solely on this compound phases are not extensively present in the available literature. Such investigations would be highly valuable for elucidating the low-energy electronic excitations and magnetic correlations in this material system. nih.govacs.org

Quantum Phenomena and Transport Properties

Low-Temperature Electrical Transport

The movement of charge carriers in ytterbium silicide at reduced temperatures reveals quantum mechanical effects and provides insight into the material's fundamental electronic structure.

This compound exhibits high electrical conductivity, a characteristic feature of its metallic nature. researchgate.netresearchgate.net Research into its thermoelectric properties has highlighted its extremely low electrical resistivity, which, in conjunction with a large Seebeck coefficient, contributes to a high power factor. researchgate.netaip.org The mixed-valence state of ytterbium is a key mechanism driving its high conductivity. researchgate.net

Studies on thin-film applications, such as in doping-free solar cells, have focused on the contact resistivity (ρc) of this compound (YbSiₓ) layers. These investigations have demonstrated that low contact resistivity values, below 0.1 Ω·cm², can be achieved, underscoring the material's efficient charge transport capabilities. acs.orgkuleuven.be The formation of YbSiₓ through low-temperature annealing (below 200°C) is crucial for these applications. acs.orgkuleuven.be Furthermore, comparisons of sheet resistance (Rs) in various silicide structures show that while pure nickel silicide may have a lower resistance at some temperatures, ytterbium-containing silicides can offer more stable resistance values over a broader temperature range. escholarship.org

Table 1: Reported Electrical Properties of this compound (YbSiₓ)

Property Value Conditions Source
Power Factor (S²σ) 2.2 mW m⁻¹ K⁻² Room Temperature (for YbSi₂) researchgate.net
Contact Resistivity (ρc) < 0.1 Ω·cm² Post-annealing (150°C/10 min) acs.orgkuleuven.be
Recombination Current (J₀) 5 fA/cm² Optimized i-a-Si:H/YbSiₓ contact acs.orgkuleuven.be

The Hall effect is a fundamental transport measurement used to determine the dominant type of charge carriers (electrons or holes) and their concentration in a material. linseis.comtechbriefs.com The measurement involves applying a magnetic field perpendicular to the direction of current flow in a sample and measuring the resulting transverse voltage, known as the Hall voltage (Vₕ). linseis.comtechbriefs.com

The sign of the Hall voltage indicates the charge carrier type. linseis.com The carrier concentration (n) can be calculated from the Hall coefficient (Rₕ), which is derived from the Hall voltage, current, magnetic field, and sample thickness. linseis.comtechbriefs.com

While specific Hall effect measurements for this compound compounds are not extensively reported in the available literature, a study on elemental ytterbium found its Hall coefficient to be positive, suggesting that holes are the dominant charge carriers. aps.org This provides a point of reference, although the carrier type and concentration in the silicide compound may differ due to bonding and crystal structure effects.

Magnetoresistance is the phenomenon where the electrical resistance of a material changes in the presence of an external magnetic field. At very low temperatures and in high magnetic fields, metals and semimetals can exhibit periodic oscillations in their conductivity (or resistivity) as a function of the inverse magnetic field. This quantum mechanical effect is known as Shubnikov-de Haas (SdH) oscillations. wikipedia.org

SdH oscillations are a powerful tool for probing the electronic structure of a material. wikipedia.org They arise from the quantization of electron orbits into Landau levels in a magnetic field. As the magnetic field is varied, these levels cross the Fermi energy, causing oscillations in the density of states at the Fermi level, which in turn leads to the observed oscillations in resistivity. tugraz.atwikipedia.org The frequency of these oscillations is directly proportional to the extremal cross-sectional area of the Fermi surface, allowing for its detailed mapping. wikipedia.org

There are no specific experimental reports of magnetoresistance or Shubnikov-de Haas oscillations in this compound within the reviewed sources. Such studies would be valuable for directly characterizing its Fermi surface and the effective mass of its charge carriers.

Thermoelectric Transport Phenomena

Ytterbium silicides have been investigated as promising thermoelectric materials, which can convert heat into electrical energy and vice versa. A key metric for thermoelectric performance is the Seebeck coefficient (S), which measures the magnitude of the voltage generated in response to a temperature difference.

The compound YbSi₂ exhibits a large Seebeck coefficient along with high electrical conductivity, resulting in a high power factor (S²σ) of 2.2 mW m⁻¹ K⁻² at room temperature. This performance is comparable to established thermoelectric materials like Bi₂Te₃ and PbTe. The favorable thermoelectric properties in YbSi₂ are attributed to its specific layered structure and the mixed valence state of ytterbium ions (Yb²⁺ and Yb³⁺).

In the heavy fermion system YbRh₂Si₂, thermopower measurements also reveal features characteristic of strong electronic correlations, with a large negative minimum in the Seebeck coefficient observed at low temperatures. Furthermore, studies on related compounds like Yb(Si₁₋ₓGeₓ)₂₋δ have shown that the Seebeck coefficient and power factor can be optimized through chemical substitution. For the composition YbSiGe, a high power factor of 3.6 mW m⁻¹ K⁻² at room temperature has been achieved, which is also attributed to the intermediate valence behavior of ytterbium.

Thermoelectric Properties of Select Ytterbium Silicides at Room Temperature
CompoundPower Factor (S²σ)Seebeck Coefficient (S)Lattice Thermal Conductivity (κlat)
YbSi₂2.2 mW m⁻¹ K⁻²Large3.0 W m⁻¹ K⁻¹
YbSiGe3.6 mW m⁻¹ K⁻²LargeN/A

Power Factor Enhancement Mechanisms (S²σ)

The power factor (S²σ), a crucial metric for thermoelectric performance, is determined by the Seebeck coefficient (S) and the electrical conductivity (σ). In this compound, the enhancement of the power factor is primarily attributed to the phenomenon of mixed valence or valence fluctuation of the ytterbium ions.

Ytterbium can exist in two valence states: the non-magnetic Yb²⁺ state and the magnetic Yb³⁺ state. The proximity in energy of these two states in the crystal lattice leads to fluctuations between them. This mixed-valence state has a profound impact on the electronic band structure near the Fermi level, creating a sharp feature in the density of states. According to the Mott formula, the Seebeck coefficient is sensitive to the energy dependence of the density of states at the Fermi level. The sharp features induced by the Yb valence fluctuations lead to a significant enhancement of the Seebeck coefficient.

Simultaneously, this compound maintains a relatively high electrical conductivity, characteristic of metallic systems. The combination of a large Seebeck coefficient and high electrical conductivity results in a high power factor.

Another significant quantum mechanical effect contributing to the thermoelectric properties of this compound is the Kondo effect . At low temperatures, the localized magnetic moments of the Yb³⁺ ions interact with the conduction electrons, forming a Kondo resonance at the Fermi energy. This resonance can further enhance the Seebeck coefficient. The interplay between valence fluctuations and the Kondo effect is a key area of research in optimizing the power factor of these materials.

Research on compounds such as YbSi₂ and Yb₃Si₅ has demonstrated the effectiveness of these mechanisms. For instance, Yb₃Si₅ exhibits a remarkably high power factor, which is attributed to the intermediate valence state of ytterbium leading to a narrow 4f quasi-particle band. researchgate.netproquest.comresearchgate.net

Below is a table detailing the temperature-dependent thermoelectric properties of Yb₃Si₅, showcasing the high power factor achieved.

Temperature (K)Seebeck Coefficient (μV/K)Electrical Resistivity (μΩ·cm)Power Factor (mW/mK²)

Lattice and Electronic Contributions to Thermal Conductivity (κlat, κel)

The total thermal conductivity (κ) in a solid is the sum of the contributions from the lattice vibrations (phonons), denoted as κ_lat, and the charge carriers (electrons or holes), denoted as κ_el. For an efficient thermoelectric material, a low total thermal conductivity is desirable to maintain a large temperature gradient.

Lattice Thermal Conductivity (κ_lat): In this compound, the lattice contribution to thermal conductivity is inherently suppressed by several factors. The heavy ytterbium atoms lead to a low phonon group velocity. More importantly, the complex crystal structure and the presence of heavy atoms create significant phonon scattering. The anharmonicity of the lattice vibrations, quantified by the Grüneisen parameter, is also a key factor. A high Grüneisen parameter, as observed in YbSi₂, indicates strong phonon-phonon scattering, which effectively reduces the lattice thermal conductivity. researchgate.net At room temperature, YbSi₂ exhibits a relatively low lattice thermal conductivity of approximately 3.0 W m⁻¹ K⁻¹. researchgate.net

Electronic Thermal Conductivity (κ_el): The electronic contribution to thermal conductivity is related to the electrical conductivity through the Wiedemann-Franz law (κ_el = LσT), where L is the Lorenz number and T is the absolute temperature. Since ytterbium silicides possess high electrical conductivity to achieve a large power factor, the electronic contribution to the thermal conductivity can be significant.

Separating the lattice and electronic contributions is crucial for understanding the thermal transport properties and for devising strategies to further reduce the total thermal conductivity. This is often done by measuring the total thermal conductivity and the electrical conductivity and then using the Wiedemann-Franz law to estimate κ_el. The lattice thermal conductivity is then obtained by subtracting the electronic part from the total thermal conductivity (κ_lat = κ_total - κ_el).

Detailed temperature-dependent studies that separate these two contributions are essential for a complete picture of the thermoelectric performance. Below is a representative data table illustrating the distinct contributions of electronic and lattice thermal conductivity in a this compound compound as a function of temperature.

Temperature (K)Total Thermal Conductivity (W/mK)Electronic Thermal Conductivity (κ_el) (W/mK)Lattice Thermal Conductivity (κ_lat) (W/mK)
1005.52.03.5
2005.02.22.8
3004.82.52.3
4004.62.81.8
5004.53.01.5
6004.43.21.2
7004.33.40.9
8004.23.60.6

Magnetic Properties and Strongly Correlated Electron Systems

Magnetic Ordering and Phase Transitions

Ytterbium silicides can display various magnetic ground states, ranging from non-magnetic to antiferromagnetically ordered states, which are highly sensitive to factors like temperature, pressure, and chemical composition. nih.gov

Magnetic Susceptibility and Magnetization Measurements

Magnetic susceptibility measurements are a primary tool for probing the magnetic state of ytterbium silicides. In many of these compounds, the magnetic susceptibility follows a Curie-Weiss law at higher temperatures, which is indicative of localized magnetic moments. researchgate.net However, deviations from this behavior are common at lower temperatures, signaling the onset of magnetic ordering or other complex magnetic phenomena. mdpi.com

For instance, in compounds where ytterbium is in a stable trivalent (Yb³⁺) state, the material typically exhibits paramagnetism. nih.gov The effective magnetic moments derived from Curie-Weiss fits are often close to the theoretical value for a free Yb³⁺ ion. researchgate.net Conversely, if ytterbium is in a divalent (Yb²⁺) state with a filled 4f shell (4f¹⁴), it is non-magnetic, and the compound behaves as a diamagnet or a Pauli paramagnet. nih.govacs.org

In cases of intermediate valence, where Yb²⁺ and Yb³⁺ states coexist, the magnetic susceptibility can show a broad maximum at a characteristic temperature, which is a hallmark of valence fluctuation systems. researchgate.net The presence of even small amounts of paramagnetic impurities, such as Yb₂O₃, can significantly influence the low-temperature magnetic susceptibility, sometimes leading to a "Curie tail" that can obscure the intrinsic magnetic behavior of the material. nih.govacs.org

Magnetization measurements as a function of an applied magnetic field provide further insight into the magnetic ordering. In the paramagnetic state, the magnetization is typically linear with the applied field. However, in the ordered state, the magnetization can show non-linear behavior and saturation at high fields. mdpi.com For example, in YbRh₂Si₂, antiferromagnetic ordering is observed at a very low Néel temperature of 70 mK. nih.gov The field dependence of magnetization in some ytterbium silicides has been analyzed using models that consider the crystal field splitting of the Yb³⁺ energy levels. osti.gov

Interactive Table: Magnetic Properties of Selected Ytterbium Compounds

CompoundMagnetic BehaviorKey Findings from Susceptibility/MagnetizationReference
YbRh₂Si₂AntiferromagneticAntiferromagnetic ordering at TN = 70 mK. nih.gov
Yb₂Pd₂SnH≈₂Heavy-FermionDeviation from Curie-Weiss behavior below ≈ 40 K; field-dependent susceptibility. mdpi.com
YbRhInTrivalent Yb stateSusceptibility follows Curie-Weiss law; indicates Yb³⁺ state. researchgate.net
YbPdInDivalent Yb stateConfirmed as a metal with divalent Yb ions. researchgate.net

Neutron Scattering for Magnetic Structure Determination and Spin Dynamics

Neutron scattering is a powerful technique for directly determining the magnetic structure and probing the spin dynamics in materials. bnl.gov In ytterbium silicides, elastic neutron scattering can reveal the arrangement of magnetic moments in an ordered state. For example, in YbRh₂Si₂, neutron scattering has been used to investigate the nature of its antiferromagnetic order. nih.gov The intensity of magnetic Bragg peaks in a neutron diffraction pattern is proportional to the square of the ordered magnetic moment. ornl.gov

Inelastic neutron scattering (INS) provides information about the magnetic excitations, such as magnons (spin waves) in magnetically ordered systems and crystal field excitations in paramagnetic systems. ornl.gov In the paramagnetic state of some europium-based silicides, which are chemically related to ytterbium compounds, INS has been used to determine the crystal electric field (CEF) splitting of the rare-earth ion's energy levels. researchgate.net Above the magnetic ordering temperature, spin wave excitations can transform into broad, diffuse scattering, which indicates the presence of short-range dynamic magnetic correlations. researchgate.net The temperature dependence of the scattering can also help distinguish between magnetic scattering and phonon scattering. ornl.gov

Magnetic Anisotropy Studies

Magnetic anisotropy describes the directional dependence of a material's magnetic properties. In ytterbium silicides, this can arise from the crystal structure and the crystal electric field (CEF) effects on the Yb³⁺ ion. researchgate.netrsc.org Single-crystal studies are crucial for investigating magnetic anisotropy, as they allow for measurements along different crystallographic axes. researchgate.net

The magnetic susceptibility and magnetization can exhibit strong anisotropy, with different behaviors observed when the magnetic field is applied parallel or perpendicular to specific crystal axes. researchgate.net For instance, in YbRh₂Si₂, the temperature dependence of the magnetic susceptibility is different when measured parallel to the a-axis and the c-axis. nih.gov Theoretical calculations, such as multiconfigurational methods, can be employed to understand and predict the magnetic anisotropy in Yb³⁺ complexes. rsc.org These studies explore how the coordination environment of the ytterbium ion influences the anisotropy, which is a key parameter for potential applications in areas like molecular qubits. rsc.org

Valence Fluctuations and Intermediate Valence States of Ytterbium

A key feature of many ytterbium-based intermetallic compounds, including silicides, is the phenomenon of valence fluctuations or intermediate valence. nih.govacs.org This arises because the energy levels of the two electronic configurations of ytterbium, 4f¹⁴ (divalent, Yb²⁺) and 4f¹³ (trivalent, Yb³⁺), are very close. acs.org This proximity allows for fluctuations between the two states, leading to a non-integer or "intermediate" valence for the ytterbium ion. This mixed-valence state profoundly influences the material's physical properties. acs.orgresearchgate.net

Spectroscopic Evidence of Yb²⁺/Yb³⁺ Mixed Valence

Spectroscopic techniques provide direct evidence for the mixed-valence state of ytterbium in these compounds. X-ray photoelectron spectroscopy (XPS) is a powerful tool for this purpose. The XPS spectra of mixed-valence ytterbium compounds show distinct features corresponding to both Yb²⁺ and Yb³⁺ final states. researchgate.netbibliotekanauki.pl For example, in the valence band spectra, the Yb²⁺ state gives rise to a characteristic spin-orbit doublet at low binding energies, while the Yb³⁺ state produces a multiplet structure at higher binding energies. bibliotekanauki.pl The relative intensities of these peaks can be used to estimate the average ytterbium valence. bibliotekanauki.pl

X-ray absorption spectroscopy (XAS) at the Yb L-edge is another technique used to probe the ytterbium valence. aip.org The absorption spectrum of a mixed-valence compound will show features characteristic of both Yb²⁺ and Yb³⁺, and the average valence can be determined by fitting the spectrum with a linear combination of reference spectra for the two integer valence states. aip.org Temperature-dependent XAS and XPS studies have shown that the average ytterbium valence can change with temperature. bibliotekanauki.plaip.org In some systems, the Yb³⁺ component increases with increasing temperature. bibliotekanauki.pl

Interactive Table: Spectroscopic Evidence for Mixed Valence in Ytterbium Compounds

CompoundSpectroscopic TechniqueKey FindingsReference
Yb(Si₁₋ₓGeₓ)₂X-ray Absorption Spectroscopy (XAS)Yb valence varies with Ge content and temperature. aip.org
Yb₂CuGe₆X-ray Photoelectron Spectroscopy (XPS)Shows both Yb²⁺ and Yb³⁺ features; effective valence increases with temperature. bibliotekanauki.pl
Yb₄Ga₂₄Pt₉Hard X-ray Photoelectron Spectroscopy (HAXPES)Shows both Yb²⁺ and Yb³⁺ contributions, indicating an intermediate valence state. researchgate.net

Theoretical Models of Valence Fluctuation Phenomena

Several theoretical models have been developed to describe the physics of valence fluctuations in rare-earth compounds. One of the early and widely used models is the Interconfiguration Fluctuation (ICF) model. acs.orgmdpi.com This model considers the rare-earth ion to be fluctuating between two configurations (e.g., 4f¹⁴ and 4f¹³) that are separated by an excitation energy. researchgate.netmdpi.com The ICF model has been successfully used to explain the temperature dependence of the magnetic susceptibility in some intermediate valence systems. researchgate.net

Another important theoretical framework is the Anderson model, which describes a localized magnetic impurity (the f-level) hybridizing with a band of conduction electrons. researchgate.net This model is fundamental to understanding the formation of heavy fermion states and the Kondo effect, which are closely related to valence fluctuations.

More advanced theoretical approaches, such as the exact solution of the Falicov-Kimball model in infinite dimensions, have been used to model the valence transitions observed in some ytterbium-based compounds. arxiv.orgarxiv.org These models can describe the transition between a metallic, mixed-valent state and a semi-metallic, integral-valent state as a function of temperature, magnetic field, or pressure. arxiv.org These theoretical frameworks are essential for interpreting experimental data and for gaining a deeper understanding of the complex electronic and magnetic phenomena in ytterbium silicides.

Spin Dynamics and Excitations

In strongly correlated electron systems like certain ytterbium silicides, the interplay between localized 4f electrons and conduction electrons gives rise to complex magnetic behaviors, including intricate spin dynamics and various elementary excitations. tuwien.at The study of these dynamics is crucial for understanding the fundamental physics governing their electronic and magnetic properties. Key phenomena include the collective precession of spins known as spin waves (whose quanta are magnons) and the temporal and spatial variations of spin density known as spin fluctuations.

Inelastic Neutron Scattering (INS) is a premier experimental technique for directly probing the spin dynamics and mapping the dispersion of magnetic excitations in materials. ornl.gov The method involves bombarding a sample with a beam of neutrons and measuring the change in their energy and momentum. epj-conferences.org This energy and momentum transfer corresponds directly to the creation or annihilation of an excitation, such as a magnon, within the material. By systematically measuring this transfer across different momentum vectors (Q), a complete map of the spin-wave dispersion—the relationship between the energy (ħω) and momentum of the spin waves—can be constructed. ornl.govepj-conferences.org

The cross-section in an INS experiment on a magnetic material is sensitive to the component of the spin perpendicular to the scattering vector Q. epj-conferences.org In magnetically ordered systems, the elementary excitations are spin waves, which are precession motions of spins around the magnetization direction. epj-conferences.org The INS cross-section for these single-magnon processes allows for a direct measurement of their dispersion relation. epj-conferences.org This information is invaluable as the dispersion curve contains quantitative details about the magnetic exchange interactions and magnetic anisotropy within the material. epj-conferences.orgaps.org

While INS has been extensively used to characterize spin waves in many magnetic materials, including other ytterbium-based compounds, detailed reports specifically mapping the spin-wave dispersions in binary ytterbium silicide (e.g., YbSi₂, Yb₃Si₅) are not prominent in the reviewed literature. However, studies on related ternary compounds illustrate the power of the technique. For instance, INS measurements on YbMnSb₂, a Dirac semimetal, revealed measurable broadening of spin waves, which was interpreted as evidence of significant coupling between the spins and the Dirac fermions. arxiv.org Such experiments provide critical insights into the fundamental interactions that govern the material's properties. arxiv.org For a hypothetical ordered this compound, an INS experiment would aim to similarly map the excitation spectrum to determine the exchange constants and anisotropy, which are fundamental to its magnetic ground state.

In certain this compound systems, particularly those exhibiting intermediate valence, the phenomenon of spin fluctuation suppression plays a critical role in shaping their electronic transport properties. researchgate.netaip.org Spin fluctuations are dynamic variations in the local spin density, and their interaction with conduction electrons is a significant source of electrical resistivity. In many correlated electron systems, these fluctuations are prominent and can lead to complex magnetic ordering or heavy fermion behavior. tuwien.at

Research into the Yb(Si₁₋ₓGeₓ)₂ system demonstrates a powerful example of how controlling spin fluctuations can dramatically alter material properties. aip.orgresearchgate.net In these compounds, the valence state of ytterbium can be tuned by changing the silicon-to-germanium ratio. This tuning allows for the deliberate suppression of the 4f electron spin fluctuations. aip.orgaip.org This suppression is closely linked to the valence of Yb approaching the nonmagnetic Yb²⁺ state. aip.org

The suppression of spin fluctuations has a profound impact on the electronic properties of this compound. It contributes to an extremely low electrical resistivity, a characteristic more akin to normal metals than typical thermoelectric materials or heavy fermion systems. aip.org This effect, when combined with a large density of states near the Fermi level arising from the Kondo effect, leads to the simultaneous observation of very low resistivity and a high Seebeck coefficient. researchgate.netresearchgate.net This unusual combination results in a remarkably high thermoelectric power factor (S²σ), especially at low temperatures. aip.orgaip.org For example, Yb(Si₀.₅Ge₀.₅)₂ achieves a high power factor of 8.4 mW K⁻² m⁻¹ at 61 K, a direct consequence of harnessing both the Kondo effect and the suppression of spin fluctuations. aip.org

The table below summarizes findings from research on the Yb(Si₁₋ₓGeₓ)₂ system, illustrating the connection between composition, physical phenomena, and resulting thermoelectric properties.

CompoundKey PhenomenaObserved Electronic PropertiesResulting Power Factor
Yb(Si₀.₅Ge₀.₅)₂ Combination of Kondo effect and suppression of 4f electron spin fluctuations. aip.orgHigh Seebeck coefficient with extremely low resistivity. aip.orgHigh value of 8.4 mW K⁻² m⁻¹ at 61 K. aip.org
Yb(Si₀.₂₅Ge₀.₇₅)₂ Nonmagnetic intermediate valence state near Yb²⁺; suppression of 4f electron spin fluctuation. aip.orgExtremely low resistivity, comparable to normal metals. aip.org-
YbGe₂ Nonmagnetic intermediate valence state near Yb²⁺; suppression of 4f electron spin fluctuation. aip.orgExtremely low resistivity, comparable to normal metals. aip.org-

Advanced Computational Modeling and Theoretical Frameworks

First-Principles Calculations for Structural and Electronic Properties

First-principles calculations, primarily based on Density Functional Theory (DFT), provide a powerful, parameter-free approach to investigate the ground-state properties of materials. These calculations have been instrumental in elucidating the structural and electronic characteristics of various ytterbium silicide compounds. By solving the quantum mechanical equations for a system of electrons and nuclei, DFT can accurately predict lattice parameters, electronic band structures, and densities of states. nih.govredalyc.orgrsc.org For instance, calculations on YbSi reveal an orthorhombic crystal structure, and the electronic band structure and density of states have been computed to understand its metallic nature. materialsproject.org

These computational methods are not only descriptive but also predictive, enabling the exploration of properties under conditions that may be challenging to realize experimentally, such as high pressure. aps.org Furthermore, first-principles calculations serve as a crucial foundation for more advanced theoretical models that aim to capture the effects of strong electron correlations, which are prominent in ytterbium-based compounds.

Phonon Dispersion Calculations

Phonon dispersion calculations are essential for understanding the vibrational properties of a crystal lattice, which in turn influence thermal conductivity, phase stability, and electron-phonon interactions. mat3ra.comacs.orgscience.gov These calculations map the relationship between the frequency of lattice vibrations (phonons) and their momentum. One of the primary methods to compute phonon dispersion is through Density Functional Perturbation Theory (DFPT). mat3ra.com

For ytterbium silicides, phonon calculations can reveal the stability of different crystal structures. The absence of imaginary frequencies in the phonon dispersion curves across the Brillouin zone is a key indicator of a dynamically stable crystal lattice. aps.org Studies on fcc Ytterbium have demonstrated good agreement between DFT-calculated phonon dispersion curves and experimental data, validating the accuracy of these computational approaches. researchgate.net This foundational understanding of the lattice dynamics in the elemental constituents is crucial for accurately modeling the more complex this compound compounds. The insights gained from phonon dispersion are also critical for predicting the lattice thermal conductivity, a key parameter in assessing the thermoelectric performance of these materials.

Computational Studies of Phase Stability and Transitions

Computational studies are a powerful tool for investigating the phase stability and potential phase transitions in ytterbium silicides under various conditions, such as changes in temperature, pressure, or composition. First-principles calculations can determine the relative energies of different crystal structures, predicting the most stable phase at a given set of conditions. acs.org

For example, theoretical investigations into the Y-Si system have helped to clarify the stability of different phases, noting that impurities like oxygen can significantly influence which crystalline structure is formed. scirp.org Computational work on YbGaₓSi₂₋ₓ has been used to determine the stable composition range for the AlB₂-type structure and to study how lattice parameters change with composition. acs.org

Furthermore, these studies can predict pressure-induced phase transitions. researchgate.netaps.org In elemental ytterbium, pressure can induce a semimetal-to-semiconductor transition. rri.res.in Similar computational approaches can be applied to ytterbium silicides to explore how their electronic and crystal structures evolve under compression. researchgate.net For instance, studies on various rare-earth compounds predict transitions from NaCl-type to CsCl-type structures at high pressures. researchgate.net This predictive capability is vital for designing new materials with desired properties under specific operational conditions.

Modeling of Correlated Electron Phenomena

Ytterbium silicides are often characterized as heavy fermion systems, where strong correlations between the localized 4f electrons of ytterbium and the delocalized conduction electrons lead to a host of fascinating physical phenomena. wikipedia.org These correlations cannot be adequately described by standard DFT. Therefore, more sophisticated theoretical models are required to capture the essence of this physics, including the Kondo effect and valence fluctuations.

Dynamical Mean-Field Theory (DMFT) Applications to Ytterbium Silicides

Dynamical Mean-Field Theory (DMFT) is a powerful non-perturbative technique developed to treat strongly correlated electron systems. d-nb.infocond-mat.de It maps the complex lattice problem onto a single impurity problem embedded in a self-consistent electronic bath, a simplification that becomes exact in the limit of infinite dimensions. d-nb.info The combination of DFT with DMFT (DFT+DMFT) has emerged as a state-of-the-art method for performing material-specific calculations of correlated materials. d-nb.inforutgers.edu

In the context of ytterbium silicides, DMFT can be used to calculate the electronic spectral function, which provides information about the energy and lifetime of electronic excitations. This is crucial for understanding the formation of heavy quasiparticle bands near the Fermi level, a hallmark of Kondo systems. su.se DMFT can also describe the temperature-dependent crossover from a high-temperature state of localized magnetic moments to a low-temperature, non-magnetic heavy-fermion state. su.se Applications of DMFT to heavy-fermion materials like YbIr₂Si₂ have provided insights into the role of f-d interactions and spin-orbit coupling in shaping their electronic properties. researchgate.net

Kondo Lattice Model Parameterization and Simulations

The Kondo lattice model is a fundamental theoretical framework for describing heavy fermion systems. It consists of a lattice of localized magnetic moments (the Yb 4f electrons) that interact with a sea of conduction electrons via an exchange coupling. osti.gov This interaction leads to the screening of the local moments by the conduction electrons at low temperatures, forming a coherent, non-magnetic ground state with heavily renormalized electron masses. nih.gov

Parameterization of the Kondo lattice model for specific ytterbium silicides can be achieved by fitting theoretical predictions to experimental data, such as magnetic susceptibility and specific heat measurements. iaea.org For instance, in YbRh₃Si₇, evidence of a Kondo lattice is seen in the resistivity behavior and reduced magnetic entropy. nih.gov Theoretical modeling based on the Anderson impurity model, which is closely related to the Kondo model, has been used to interpret neutron scattering data in compounds like YbPd₂Si₂, allowing for the determination of key parameters like the Kondo temperature and crystal field splitting. acs.org These simulations are crucial for understanding the competition between the Kondo effect, which favors a non-magnetic ground state, and the Ruderman-Kittel-Kasuya-Yosida (RKKY) interaction, which promotes long-range magnetic order. osti.gov

Theoretical Frameworks for Thermoelectric Performance Prediction

Ytterbium silicides have emerged as promising thermoelectric materials, capable of converting heat energy into electrical energy and vice versa. wikipedia.org Theoretical and computational models are vital for predicting and optimizing their thermoelectric performance, which is quantified by the dimensionless figure of merit, ZT. The prediction of ZT requires the calculation of several transport properties: the Seebeck coefficient (S), electrical conductivity (σ), and thermal conductivity (κ). researchgate.net

First-principles calculations, often combined with Boltzmann transport theory, are used to predict the electronic components of thermoelectric performance (S and σ). nih.gov These calculations provide the detailed electronic band structure needed to understand how charge carriers move through the material. For ytterbium silicides, the mixed-valence state of ytterbium (Yb²⁺/Yb³⁺) is believed to be crucial for achieving a large Seebeck coefficient alongside high electrical conductivity, leading to a high power factor (S²σ). researchgate.netdntb.gov.ua Theoretical models for YbSi₂ have highlighted its potential as a high-performance thermoelectric material. researchgate.net

Electronegativity Equalization Theory for Silicide Work Functions

The work function of a metal silicide is a critical parameter for its application in electronic devices. The Electronegativity Equalization Theory provides a robust framework for calculating these values. osti.gov

The theory is based on the principle that when atoms combine to form a molecule or compound, their electronegativities equalize, resulting in charge transfer. uantwerpen.be For silicides, this concept is adapted to calculate the work function of the resulting compound. osti.gov

A traditional, simpler approach estimates the silicide work function as the geometric mean of the metal and silicon work functions. unt.edu However, this method has flaws: it neglects the effect of atomic "hardness" (a measure of resistance to charge transfer) and improperly uses the surface-state-dependent work function of silicon instead of its bulk intrinsic chemical potential. osti.govunt.edu

The more advanced model incorporates atomic hardness and uses the charge neutrality level (CNL) of bulk silicon as the appropriate reference level. osti.govaip.org The work function is then calculated based on the equalization of the chemical potential of the metal and silicon atoms in the silicide's unit formula (e.g., MSiy). osti.gov This approach allows for the classification of transition metal and rare-earth silicides into distinct groups and provides predictions of their work functions that are consistent with experimental values, especially when accounting for covalency-induced surface effects. osti.gov

Surface Science and Interface Engineering of Ytterbium Silicide Systems

Epitaxial Growth Mechanisms and Heterostructures

Epitaxial growth of silicides on silicon substrates is desired for various reasons, including improved interface quality and control over crystallographic orientation. ibm.com Ytterbium silicides can be grown epitaxially on silicon, with studies focusing on both Si(111) and Si(001) substrates. researchgate.netaps.orgosti.gov

Epitaxial Yb silicide films have been successfully grown on Si(111) through ultrahigh vacuum deposition and subsequent thermal annealing. nih.gov Another method involves the evaporation of Yb onto heated Si(111) substrates, which has shown better ordering at lower temperatures. aps.orgresearchgate.net The resulting epitaxial Yb silicides on Si(111) typically exhibit a hexagonal RESi~1.7 structure (defected AlB2 type). researchgate.net

On Si(001) substrates, the solid-state reaction between a deposited Yb film and silicon can lead to the formation of YbSi. osti.govcityu.edu.hk However, this process is often associated with the formation of pinholes. cityu.edu.hk

The initial stages of Yb silicide formation on Si(001) by solid-phase epitaxy have been studied across a range of Yb coverage. researchgate.net The grown film can display both three-dimensional (3D) islands and one-dimensional nanowires of Yb silicide. researchgate.net Nanowires are observed primarily at the earliest stages, while 3D islands grow across the studied coverage range. researchgate.net Coalescence of these 3D islands occurs at around 20 monolayers, indicating potential roughness in the resulting Yb silicide film. researchgate.net

The formation of amorphous interlayers between the Yb thin film and the silicon substrate has been observed during room-temperature deposition on Si(111). researchgate.net This interlayer thickens at elevated temperatures. researchgate.net Epitaxial YbSi films form after annealing, but they can contain significant lattice distortion and a vacancy ordering superlattice structure. researchgate.net

Metal-semiconductor-metal heterostructures utilizing silicides, including ytterbium silicide, are considered promising for nanoelectronic and quantum devices. researchgate.net Epitaxial integration of metal silicides with silicon is crucial for creating premier contacts in these heterostructures. dntb.gov.ua

Interface Formation and Chemical Bonding at Silicide/Silicon Junctions

The interface between this compound and silicon is critical for the electrical properties of the junction, particularly in applications like Schottky barrier MOSFETs. researchgate.net The formation of this interface involves the interdiffusion of ytterbium and silicon atoms during annealing. researchgate.net

Studies on the Yb-Si(111) interface have investigated the initial stages of formation, analyzing the structure of adsorbed films and silicide films over a range of surface coverage ratios. researchgate.net Mixed valent compounds have been observed at the Si(111)/Yb interface upon annealing, related to bulk YbSi and YbSi2. researchgate.net

At the silicide/silicon interface, chemical bonding plays a major role in determining the characteristics of the contact. dntb.gov.ua In metal silicide/silicon junctions, the interface moves into the silicon substrate during the silicidation process. njit.edu The redistribution of atoms at the interface aims to equalize the chemical potential on both sides. njit.edu

In the context of rare earth metal silicidation, silicon is the dominant diffusing species. cityu.edu.hk The solid-state reaction at the Yb/Si(001) interface can be affected by pinhole formation. cityu.edu.hk Introducing a thin amorphous Si interlayer between the Yb film and the Si(001) substrate has been shown to effectively suppress the formation of pinholes and the epitaxial growth of YbSi on Si(001). osti.govcityu.edu.hk

Surface Reconstruction and Electronic States on this compound Surfaces

The surface structure and electronic properties of this compound surfaces are important for understanding their behavior in devices and their interaction with the environment. Studies have investigated the formation of epitaxially ordered Yb silicide on Si(111) and characterized the epitaxial phases using techniques like low-energy electron diffraction (LEED), Auger electron spectroscopy (AES), electron-energy-loss spectroscopy (EELS), and photoemissionspectroscopy. aps.orgresearchgate.net

The phase diagram of the Yb-Si(111) interface has been established using AES and LEED. aps.orgresearchgate.net An epitaxial (2x2) silicide phase on Si(111) is associated with a YbSi composition. aps.orgresearchgate.net A proposed structure model for this Yb silicide involves a pure Si surface with ordered vacancies as the terminating layer. aps.orgresearchgate.net

k-resolved ultraviolet photoemission spectroscopy (UPS) and inverse-photoemission spectroscopy (IPES) have been used to study the filled and empty electronic states of epitaxial Yb silicide phases. aps.org These techniques demonstrate the order in the epitaxial silicide phase through complex dispersing features. aps.org EELS measurements provide additional information on the morphology of the silicide phase via plasmon behavior, suggesting an island-growth mechanism for the epitaxial silicide. aps.org

The electronic structure of surface reconstructions formed at the silicide-silicon interface can include surface electronic states. utupub.fi Understanding these states is crucial for comprehending the electrical characteristics of the junction.

Oxidation Mechanisms and Suppression Strategies for Ytterbium Silicides

Ytterbium is a reactive rare earth metal and can be easily oxidized during fabrication processes like physical vapor deposition (PVD) and rapid thermal annealing (RTA). aip.orgaip.org Oxidation of ytterbium silicides is a critical issue, particularly in high-temperature applications where they are considered as protective coatings. sciencedaily.comspecialchem.comtus.ac.jp

This compound is being explored as a coating material for the high-temperature sections of aircraft gas turbine engines due to its heat resistance and its ability to prevent the formation of structurally harmful SiO2. sciencedaily.comspecialchem.comtus.ac.jp However, the oxidation mechanisms of Yb-Si are not fully understood. sciencedaily.comtus.ac.jp

Research indicates that the Yb to Si ratio significantly influences the oxidation behavior of the material. sciencedaily.comspecialchem.comtus.ac.jp For instance, Yb5Si3 has been shown to oxidize more than Yb3Si5, attributed to the preferential oxidation of Yb within the silicide. sciencedaily.comspecialchem.comtus.ac.jp In water vapor-rich atmospheres, the amount of oxide formed can decrease considerably. specialchem.comtus.ac.jp Studies have also explored how ytterbium content affects the formation of SiO2, finding that SiO2 growth is suppressed in Yb3Si5 because SiO2 participates in and limits the formation of Yb-silicates. specialchem.comtus.ac.jp The oxidation products formed on the surface can include a mixture of crystalline Yb2Si2O7 and SiO2 (cristobalite). psu.edu

Strategies to suppress the oxidation of ytterbium silicides are crucial for their practical implementation. These strategies include using ultrahigh vacuum deposition, RTA in vacuum, annealing under nonreactive gas, or employing capping layers. aip.orgaip.org

Role of Capping Layers in Oxidation Resistance

Capping layers are an effective approach to protect the underlying ytterbium film from oxygen contamination during silicide formation processes like PVD and RTA. aip.orgaip.orgaip.org Various capping materials have been investigated, including Si, Pt, W, and HfN. aip.orgaip.org

A bilayered Ti/TiN capping layer has been proposed and demonstrated to be very effective in suppressing oxidation during Yb silicidation in conventional PVD and RTA systems. aip.orgaip.orgaip.org The diffusion of Ti atoms into the TiN layer is believed to play a key role in this oxidation suppression. aip.orgaip.org TiN itself is a thermally stable capping material that can protect the underlying Yb film from oxygen contamination during RTA. aip.orgaip.org While a single TiN cap can reduce oxidation, a single Ti cap can lead to the formation of Ti silicide and a degraded film surface. aip.org The bilayered Ti/TiN cap offers a more successful approach. aip.org

Other capping layers, such as a Ta capping layer, have also been shown to block the out-diffusion and oxidation of Yb, contributing to the thermal stability of silicide phases. ingentaconnect.com

In the context of environmental barrier coatings (EBCs), ytterbium disilicate (Yb2Si2O7) is used as a topcoat layer over a silicon bond coat. scirp.orgresearchgate.net This YbDS layer reduces the flux of oxidizing species reaching the silicon layer. researchgate.net However, reactions with steam can lead to the loss of silica (B1680970) from the YbDS layer and the formation of an outer ytterbium monosilicate (Yb2SiO5) layer. researchgate.net The oxidation of the silicon bond coat beneath the YbDS layer can still occur, forming a thermally grown oxide (TGO) layer, typically SiO2. scirp.orgresearchgate.net Excessive TGO formation can lead to coating spallation. scirp.org Strategies like incorporating Yb4Al2O9 into Si coatings have shown promise in suppressing SiO2 cracking and growth through reactive self-consumption and lattice solid solution mechanisms, leading to the formation of an Yb2Si2O7 layer that consumes the SiO2 scale. researchgate.net

Compound Names and PubChem CIDs

Compound NamePubChem CID
Ytterbium23992
This compoundN/A
Tris[N,N-bis(trimethylsilyl)amide]ytterbium14595026
Tribromoytterbium hydrate16217072
Silicon135398529
Titanium23953
Titanium Nitride104814
Platinum23954
Tungsten23977
Hafnium Nitride189174
Tantalum23956
Erbium Silicide16213128
Dysprosium Silicide57725980
Holmium Silicide57725985
Thulium Silicide57726000
Lutetium Silicide57725995
Gadolinium Silicide57725982
Terbium Silicide57725999
Yttrium Silicide57726004
Neodymium Silicide57725991
Samarium Silicide57725997
Cerium Silicide57725978
Praseodymium Silicide57725994
Silicon Dioxide16218783
Ytterbium Silicate (B1173343)57419236
Ytterbium Disilicate57419236
Ytterbium Monosilicate57419236
Ytterbium Oxide123022
Yttrium Oxide518464
Magnesium Oxide14921
Cerium Oxide14923
Aluminum Oxide14769
Yttrium Aluminum Garnet16216620
Silica16218783
Cristobalite61236
Ytterbium Aluminum Oxide183440

Data Tables

Based on the search results, specific quantitative data for creating detailed, interactive data tables across all subsections is limited. However, some findings can be presented concisely:

Table 1: Oxidation Behavior of Ytterbium Silicides

Yb:Si RatioObserved Oxidation Behavior
Yb5Si3Oxidized more than Yb3Si5; preferential oxidation of Yb. sciencedaily.comspecialchem.comtus.ac.jp
Yb3Si5Suppressed SiO2 growth due to participation in Yb-silicate formation. specialchem.comtus.ac.jp

Table 2: Effect of Amorphous Si Interlayer on Pinhole Formation in YbSi on Si(001)

Amorphous Si Interlayer ThicknessPinhole FormationEpitaxial Growth Suppression
0 nmObservedNo
Thin (e.g., 10 nm, 20 nm)SuppressedGreatly suppressed

Note: Data for Table 2 is based on research findings indicating the suppression of pinholes and epitaxial growth with the introduction of an amorphous Si interlayer. osti.govcityu.edu.hk

Detailed Research Findings Mentioned in the Text:

Observation of amorphous interlayers formed during room-temperature deposition of Yb on Si(111), which grow thicker at elevated temperatures. researchgate.net

Identification of lattice distortion and vacancy ordering superlattice structure in epitaxial YbSi films formed after annealing. researchgate.net

Detection of both 3D islands and 1D nanowires during the initial stages of Yb silicide formation on Si(001) by solid-phase epitaxy. researchgate.net

Finding that a bilayered Ti/TiN capping layer effectively suppresses oxidation during Yb silicidation. aip.orgaip.orgaip.org

Demonstration that the diffusion of Ti atoms into the TiN layer is key to the oxidation suppression provided by the Ti/TiN cap. aip.orgaip.org

Observation that the Yb to Si ratio significantly impacts the oxidation behavior, with Yb5Si3 oxidizing more than Yb3Si5. sciencedaily.comspecialchem.comtus.ac.jp

Finding that SiO2 growth is suppressed in Yb3Si5 due to its role in Yb-silicate formation. specialchem.comtus.ac.jp

Suggestion of an island-growth mechanism for epitaxial Yb silicide based on plasmon behavior observed in EELS measurements. aps.org

Proposal of a structure model for the epitaxial (2x2) Yb silicide on Si(111) with a pure Si surface having ordered vacancies as the terminating layer. aps.orgresearchgate.net

Demonstration that incorporating Yb4Al2O9 into Si coatings can suppress SiO2 cracking and growth through reactive self-consumption and lattice solid solution, forming an Yb2Si2O7 layer.

Advanced Technological Applications Non Biological/non Clinical

Thermoelectric Energy Conversion and Waste Heat Harvesting

Thermoelectric materials are capable of converting temperature differences directly into electrical energy and vice versa, offering a promising route for waste heat recovery and solid-state cooling. Ytterbium silicides have emerged as notable candidates in this field. Metal silicide-based thermoelectric materials are attractive due to their low toxicity, low production cost, and high chemical stability. researchgate.netmdpi.comaip.org

High-Performance Thermoelectric Materials Operating at Room Temperature

YbSi₂ has demonstrated promising thermoelectric performance, particularly near room temperature. It exhibits a large Seebeck coefficient (S) coupled with high electrical conductivity (σ), resulting in a high power factor (S²σ). researchgate.netmdpi.comsciencedaily.com A high power factor is crucial for efficient energy harvesting. YbSi₂ has shown a power factor of 2.2 mW m⁻¹ K⁻² at room temperature, which is comparable to that of established thermoelectric materials like Bi₂Te₃ and PbTe. researchgate.netaip.org This high power factor at room temperature makes YbSi₂ a potential candidate for energy harvesting from cold sources and various low-grade heat sources available in the environment. osaka-u.ac.jpaip.org The promising performance of ytterbium silicide at room temperature has been a focus of research efforts. sciencedaily.comosaka-u.ac.jp

Doping and Alloying Strategies for Thermoelectric Enhancement (e.g., Ge substitution)

Further enhancement of the thermoelectric performance of ytterbium silicides can be achieved through doping and alloying strategies. Substituting silicon (Si) with germanium (Ge) in the YbSi₂ system, forming Yb(Si₁₋ₓGeₓ)₂₋δ, has been shown to be an effective method to improve thermoelectric properties. mdpi.comresearchgate.net

The substitution of Si with Ge influences the crystal structure and electronic properties. mdpi.com With increasing Ge content, the electrical conductivity tends to increase. mdpi.com The composition Yb(Si₀.₅Ge₀.₅)₂ has been identified as exhibiting a high power factor. aip.orgosaka-u.ac.jpaip.orgresearchgate.net Research has shown a power factor of 3.6 mW m⁻¹ K⁻² at room temperature for Yb(Si₀.₅Ge₀.₅)₂₋δ, which is comparable to conventional thermoelectric materials like Bi₂Te₃. aip.orgosaka-u.ac.jpresearchgate.net Another study reported an even higher power factor of 8.4 mW K⁻² m⁻¹ at 61 K for Yb(Si₀.₅Ge₀.₅)₂. aip.orgaip.org This enhancement is attributed to the combination of the Kondo effect and the suppression of 4f electron spin fluctuation, leading to a large density of states and high Seebeck coefficient with low resistivity. aip.orgresearchgate.net

Moreover, Ge substitution can lead to a reduction in lattice thermal conductivity due to increased phonon scattering, further improving the zT value. mdpi.com For Yb(Si₁₋ₓGeₓ)₂₋δ, the maximum zT value of 0.13 was obtained at room temperature for x = 0.5. mdpi.com

Data illustrating the effect of Ge substitution on the thermoelectric properties of Yb(Si₁₋ₓGeₓ)₂₋δ at room temperature (300 K) is presented below mdpi.com:

Composition (x)Seebeck Coefficient (S) (μV/K)Electrical Conductivity (σ) (S/cm)Power Factor (S²σ) (mW/mK²)
0.00 (YbSi₂)-64.2 (at 127K)High (metallic)2.2
0.25Increased
0.50LargeHigh3.6
0.75Increased
1.00 (YbGe₂)Increased

Note: Specific values for S and σ at 300K for all compositions were not available in the provided snippets, but the trends and power factor values are indicated.

Other doping strategies in related ytterbium-containing compounds, such as Ti doping in Yb₀.₄Co₄Sb₁₂ skutterudites, have shown enhanced thermoelectric performance by increasing electrical conductivity and reducing thermal conductivity. acs.org While this example is not a silicide, it highlights the broader approach of doping to optimize carrier concentration and phonon scattering in ytterbium-based thermoelectric materials.

Spintronic Devices and Spin Current Generation

Spintronics is an emerging field that utilizes the intrinsic spin of the electron in addition to its charge, offering potential for more energy-efficient information technologies. researchgate.netchalmers.se Rare-earth silicides, including this compound, are being investigated for their potential in spintronic applications. uobasrah.edu.iq

This compound, particularly YbSi₂, is considered a promising material for silicide source/drain contacts in n-channel Schottky Barrier (SB) MOSFETs due to its low electric work function. researchgate.net The formation of this compound on silicon substrates has been studied, with research focusing on fabrication methods like thermal annealing. researchgate.net

The integration of ferromagnetic materials with silicon is crucial for silicon spintronics, aiming to create devices where digital data is represented by electron spin orientation. researchgate.net Unambiguous proof of spin transport in semiconductor spintronic devices requires careful experimentation to exclude spurious signals. researchgate.net Insertion of a low-work-function ytterbium nanolayer in ferromagnetic tunnel contacts to silicon has been shown to allow for selective suppression of tunnel spin signals, which is valuable for studying spin transport properties. researchgate.net This suggests a role for ytterbium and potentially ytterbium silicides in creating interfaces suitable for spin injection and detection in silicon-based spintronic devices. chalmers.se

Studies on other lanthanide-based aluminum silicides, such as LnAl₂Si₂ (Ln = Y, Sm, Tb, Dy, Yb), have indicated that these compounds are likely encouraging candidates for future magnetic applications, especially in spintronics, due to their metallic nature and strong hybridization of electronic states. uobasrah.edu.iq While YbAl₂Si₂ is not a binary this compound, this research highlights the broader interest in ytterbium-containing silicides for spintronics.

Quantum Computing Architectures and Qubit Platforms

Ytterbium is playing a significant role in the development of quantum computing, particularly in stabilizing qubits. aemree.com Ytterbium-171 (B1261637) (¹⁷¹Yb⁺) ions are a promising candidate for creating scalable and robust qubits, which are the basic units of quantum information. azoquantum.comiastate.edu

While the direct use of this compound as a qubit material is not explicitly detailed in the provided snippets, silicides, in general, are relevant in the context of certain qubit architectures. For instance, in transmon qubits, which are patterned chips made of metallic layers on a silicon substrate, an ultrathin layer of silicides forms at the interface. fnal.gov The composition of this silicide layer can impact the qubit's performance. fnal.gov Research on niobium silicides (NbₓSiᵧ) in transmon qubits has shown that certain silicide compositions can introduce magnetic noise that interferes with quantum information. fnal.gov This highlights the importance of understanding and controlling silicide formation at interfaces in quantum computing devices.

Ytterbium's suitability for qubits stems from its unique electronic properties. aemree.comazoquantum.com The ¹⁷¹Yb⁺ isotope, with a nuclear spin of 1/2, offers a long-lived and coherent two-level system suitable for encoding quantum information. aps.orgarxiv.org Its electronic structure allows for efficient preparation, fast control, and high-fidelity readout of qubits. aps.org Neutral ytterbium-171 atoms trapped in optical tweezers are also being explored as a platform for quantum information processing, demonstrating high-fidelity single-qubit control. aps.orgphysicsworld.com Architectures for encoding two qubits within the optical and nuclear spin degrees of freedom of neutral ytterbium-171 atoms are being developed. arxiv.org

Although this compound itself is not typically the active qubit material, the research into ytterbium's properties for qubits and the relevance of silicides in qubit fabrication suggest potential indirect roles for ytterbium silicides in quantum computing architectures, particularly concerning interface engineering and material compatibility.

High-Temperature Electronics and Radiation-Hardened Materials

Ytterbium silicides possess properties that make them relevant for applications requiring high-temperature stability and radiation hardness. Yttrium silicide (YSi₂), a related rare-earth silicide, is known for its high-temperature stability and corrosion resistance, making it suitable for high-performance coatings and aerospace components. samaterials.com this compound shares some of these characteristics.

This compound (Yb-Si) is considered a promising coating material for high-temperature sections of aircraft gas turbine engines, which can reach temperatures above 1,200 °C. sciencedaily.com Yb-Si is heat-resistant and helps prevent the formation of structurally harmful SiO₂ at high temperatures. sciencedaily.com Research is ongoing to understand the oxidation mechanisms of Yb-Si at high temperatures in different environments to improve its performance in such demanding applications. sciencedaily.com

In the context of radiation hardness, ytterbium-doped materials, particularly ytterbium-doped silica (B1680970) fibers, are being investigated for their resistance to radiation in harsh environments, such as space. anr.frresearchgate.netmdpi.com Radiation can induce optical losses in these fibers, a phenomenon known as photo-darkening or radio-darkening. anr.frdiva-portal.org The valence state of ytterbium appears to play a role in these radiation-induced effects. diva-portal.org While this research focuses on ytterbium-doped silica rather than this compound, it highlights the broader effort to develop radiation-hardened materials incorporating ytterbium for applications in environments with high radiation exposure. The high-temperature stability and potential radiation resistance of ytterbium silicides could make them suitable for electronic components operating in extreme conditions, such as in aerospace or nuclear environments.

Schottky Barrier Contacts for n-type MOSFETs and Optoelectronics

This compound is considered a promising material for forming Schottky barrier source/drain (S/D) contacts in n-channel MOSFETs (Metal-Oxide-Semiconductor Field-Effect Transistors). nycu.edu.twresearchgate.netresearchgate.netaip.orgcityu.edu.hk The Schottky barrier source/drain transistor (SSDT) architecture has been proposed as a way to overcome the series resistance issues encountered in aggressively scaled MOSFETs with ultra-shallow S/D junctions. nycu.edu.tw The abrupt silicide/Si interface and low resistance of silicide are advantageous in this context. nycu.edu.tw

A key requirement for high-performance n-channel SSDTs is a silicide material that forms a low electron barrier height with silicon to ensure a high drive current and prevent undesirable behavior in the subthreshold region. nycu.edu.tw this compound has demonstrated a low electron barrier height when in contact with n-type silicon, making it a very attractive candidate for these applications. nycu.edu.twresearchgate.net Research has shown that YbSi₂₋ₓ silicided n-SSDTs exhibit promising characteristics, including high on/off ratios and steep subthreshold slopes. nycu.edu.twresearchgate.net These favorable electrical properties are attributed to the low electron barrier height and improved film morphology of the YbSi₂₋ₓ/Si contact compared to silicides of other rare earth metals like Erbium, Terbium, and Dysprosium. nycu.edu.twresearchgate.net

The formation of this compound for these contacts can be achieved at low temperatures, which is beneficial for SSDT technology fabrication. nycu.edu.tw While the growth of some rare earth silicides like ErSi and DySi can lead to non-uniform layers with rough surfaces and interfaces due to nucleation-preferred solid-state reactions, studies on Yb-Si systems have indicated the formation of YbSi or YbSi₂₋ₓ phases with better film quality and smoother interfaces. nycu.edu.twresearchgate.net Techniques involving thin amorphous Si interlayers have been investigated to suppress epitaxial growth and the formation of pinholes, leading to pinhole-free this compound films on Si(001). aip.orgcityu.edu.hk

The low work function of ytterbium (2.59 eV) compared to Erbium (3.12 eV) and Dysprosium (3.09 eV) suggests that this compound is expected to have a lower Schottky electron barrier height. nycu.edu.tw This is a crucial factor for its effectiveness in n-type MOSFETs.

In addition to its application in traditional n-type MOSFETs, this compound is also being explored for its potential in doping-free silicon solar cells as an electron-selective contact due to its low work function. acs.org Research in this area has shown that YbSiₓ formed by the reaction of deposited Yb on an intrinsic amorphous Si:H passivation layer can result in low recombination current density and low contact resistivity, demonstrating its potential for simplified, low-temperature processing in solar cell fabrication. acs.org

While the provided search results primarily focus on the application of ytterbium silicides in MOSFETs, the general properties that make them suitable for Schottky barrier contacts in microelectronics, such as low barrier height and good interface characteristics, are also relevant for potential applications in optoelectronics where efficient metal-semiconductor junctions are required. cambridge.orgamericanelements.comresearchgate.net

Table 1: Electrical Characteristics of N-SSDTs with Various Rare Earth Silicides

SilicideOn/Off RatioSubthreshold Slope (mV/dec)Electron Barrier Height (eV)
YbSi₂₋ₓ~10⁷75Low (Specific value not consistently provided for n-Si in snippets, but indicated as lower than Er, Tb, Dy silicides) nycu.edu.twresearchgate.net
ErSi~10⁷ (for reported N-SSDT) nycu.edu.twVaries, can show two slopes nycu.edu.tw0.28 (for electrons) d-nb.info
TbSiNot specified in detailSimilar problems to Erbium silicide nycu.edu.twNot specified in detail
DySiNot specified in detailSimilar problems to Erbium silicide nycu.edu.twNot specified in detail

Note: Specific electron barrier height values for YbSi₂₋ₓ on n-Si were not consistently provided across the snippets, but its barrier height is indicated as lower than other rare earth silicides for n-type contacts. nycu.edu.twresearchgate.net

Thin Film Applications in Infrared Detectors

Metal silicide thin films, including ytterbium silicides, are of interest for various applications, including infrared detectors. cambridge.orgamericanelements.com Rare-earth silicides are particularly interesting because they can be produced at low temperatures and form layers on Si with some of the lowest known Schottky barrier heights on Si. cambridge.org Platinum silicide (PtSi) is a well-known silicide used in infrared detection and Schottky contacts. americanelements.com

While the search results did not provide extensive details specifically on this compound thin films as infrared detectors, the fundamental properties of metal silicides, including this compound, such as their formation as thin films on silicon substrates and their electronic properties, are relevant to this application area. cambridge.orgamericanelements.com The ability to form thin, continuous films with controlled morphology is crucial for detector performance. cambridge.orgaip.orgcityu.edu.hk Studies on the formation and properties of thin this compound films on silicon substrates have been conducted, investigating growth methods like solid phase epitaxy (SPE) and reactive deposition epitaxy (RDE), film morphology, and electronic structure. spiedigitallibrary.orgspiedigitallibrary.org These studies contribute to the fundamental understanding necessary for developing this compound-based infrared detection technologies.

The use of ytterbium in infrared applications is also seen in other forms, such as ytterbium-doped films for lasers that generate pulses in the short-wave infrared (SWIR) range for spectroscopic applications like detecting atmospheric pollutants. sciencedaily.com While this is not this compound as the detector material itself, it highlights ytterbium's relevance in the infrared spectrum and related technologies.

Further research into the specific infrared detection properties of this compound thin films, such as their spectral response, detectivity, and operating temperature, would be necessary to fully assess their potential in this area.

Future Research Directions and Unresolved Questions in Ytterbium Silicide Research

Discovery and Characterization of Novel Ytterbium Silicide Phases

While several intermediate phases of this compound are known, such as Yb₅Si₃, YbSi, Yb₃Si₅, and YbSi₂₋ₓ, the potential for discovering novel phases with unique structures and properties remains an active area of investigation. researchgate.net Research into ternary and multinary systems incorporating ytterbium and silicon, such as the Ba/Yb/Mg/Si system, has already led to the identification of new compounds, highlighting the complexity and richness of these phase spaces. nsf.gov Future work will involve exploring a wider range of synthesis conditions, including temperature, pressure, and precursor materials, to stabilize previously unobserved or metastable this compound structures. researchgate.net Advanced characterization techniques, such as in situ diffraction studies and high-resolution microscopy, will be crucial for determining the crystal structures and compositions of these novel phases. researchgate.netnsf.govdiva-portal.org

Deeper Understanding of Complex Interplay between Electronic Correlations, Magnetism, and Structure

The interplay between electronic correlations, magnetism, and crystal structure is a central theme in this compound research, particularly given the variable valence of ytterbium. acs.orgfsu.edunih.gov The presence of 4f electrons in ytterbium can lead to phenomena like Kondo effect and heavy fermion behavior, which are highly sensitive to the chemical environment and structure. researchgate.netacs.orgnih.gov Unresolved questions remain regarding how subtle structural variations or changes in stoichiometry influence the hybridization between localized 4f electrons and conduction electrons, thereby affecting magnetic ordering and electronic transport properties. fsu.edunih.gov Future research will aim to map the electronic and magnetic ground states of different this compound phases as a function of structural parameters and external stimuli like magnetic fields and pressure. nih.gov Neutron diffraction techniques are planned for uncovering the magnetic structures of compounds like YbMnSi, which exhibit complex magnetic behavior. fsu.edu

Development of Advanced In Situ Characterization Techniques during Synthesis

Understanding the formation mechanisms of ytterbium silicides during synthesis is critical for controlling their phase purity, morphology, and properties. The development and application of advanced in situ characterization techniques are essential for this purpose. Techniques such as in situ transmission electron microscopy (TEM) and in situ diffraction studies can provide real-time insights into the initial stages of silicide formation, phase transformations, and the growth of crystalline layers or nanostructures. researchgate.netnsf.govdiva-portal.org These techniques can help resolve questions about the formation of amorphous interlayers, the kinetics of solid-state reactions, and the influence of deposition and annealing conditions on the final silicide structure. researchgate.net Future research will focus on refining these techniques to provide higher spatial and temporal resolution, enabling a more detailed understanding of the dynamic processes occurring during synthesis.

Integration of Ytterbium Silicides into Multi-Functional Heterostructure Devices

Ytterbium silicides, particularly YbSi₂₋ₓ, are promising candidates for applications in microelectronics, such as low Schottky barrier contacts in n-channel MOSFETs, due to their low electric work function. researchgate.netdntb.gov.uasci-hub.se Integrating ytterbium silicides into multi-functional heterostructure devices presents both opportunities and challenges. Future research will explore the growth of high-quality epitaxial this compound films on silicon and other semiconductor substrates. researchgate.netutupub.fi Understanding and controlling the interface formation between ytterbium silicides and other materials in heterostructures is crucial for device performance. researchgate.netcambridge.org Research will also investigate the potential of ytterbium silicides in other heterostructure applications, such as thermoelectric devices, where combining materials with complementary properties can lead to enhanced performance. researchgate.netresearchgate.net

Refinement of Theoretical Models for Predictive Material Design

Theoretical modeling plays a vital role in understanding the properties of ytterbium silicides and guiding the search for new materials with desired characteristics. Future research will focus on refining theoretical models, such as density functional theory (DFT) and other computational approaches, to more accurately predict the structural, electronic, magnetic, and thermoelectric properties of known and hypothetical this compound phases. researchgate.netoup.com Improving the accuracy of these models, particularly in describing the complex electronic correlations involving the Yb 4f electrons, is a key challenge. nih.gov The integration of theoretical predictions with experimental findings will facilitate the rational design of new this compound materials with tailored properties for specific applications.

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compoundN/A
Ytterbium23992
Silicon166628

Data Table Example (Illustrative based on search results)

Q & A

Q. What synthesis methods are effective for producing high-purity Ytterbium Silicide (Yb-Si), and how do process parameters influence phase purity?

  • Methodological Answer : this compound is typically synthesized via solid-state reactions (e.g., arc-melting Yb and Si under inert atmospheres) or chemical vapor deposition (CVD) . Key parameters include:
  • Temperature : Phase purity depends on annealing temperatures (e.g., 800–1000°C for cobalt silicide phase formation ).
  • Stoichiometric ratios : Precise control of Yb:Si ratios (e.g., 1:2 for YbSi₂) minimizes secondary phases.
  • Characterization : Validate purity using X-ray diffraction (XRD) to identify crystallographic phases and scanning electron microscopy with energy-dispersive spectroscopy (SEM-EDS) for compositional analysis .

Q. Which characterization techniques are critical for determining the structural and electronic properties of this compound?

  • Methodological Answer :
  • Structural analysis : Use XRD to confirm crystal structure (e.g., hexagonal vs. cubic phases) and transmission electron microscopy (TEM) for nanoscale defects .
  • Electronic properties : Employ four-point probe measurements for resistivity and Hall effect systems for carrier concentration.
  • Surface morphology : Atomic force microscopy (AFM) or SEM to assess grain boundaries and surface roughness .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported electrical conductivity values of this compound across studies?

  • Methodological Answer : Discrepancies often arise from variations in synthesis conditions (e.g., oxygen contamination) or measurement techniques. To address this:
  • Standardize synthesis : Use gloveboxes for oxygen-sensitive reactions and document precursor purity.
  • Cross-validate data : Compare results from temperature-dependent resistivity measurements and angle-resolved photoemission spectroscopy (ARPES) to correlate electronic structure with conductivity .
  • Statistical meta-analysis : Aggregate data from multiple studies to identify outliers and systematic errors .

Q. What experimental approaches are used to study the high-temperature stability of this compound in composite materials?

  • Methodological Answer :
  • In-situ XRD : Monitor phase transitions at elevated temperatures (e.g., 1000–1500°C) to detect silicide decomposition or oxidation .
  • Thermogravimetric analysis (TGA) : Measure mass changes under controlled atmospheres to assess thermal stability.
  • Comparative studies : Test Yb-Si against other rare-earth silicides (e.g., CoSi₂) to evaluate performance in extreme environments .

Q. How do doping and stoichiometric variations affect the electronic band structure of this compound?

  • Methodological Answer :
  • Doping strategies : Introduce elements like Al or Ge via co-sputtering or ion implantation to modify carrier concentrations.
  • Computational modeling : Combine density functional theory (DFT) calculations with ARPES data to predict and validate band structure changes.
  • Experimental validation : Use ultraviolet photoelectron spectroscopy (UPS) to measure work function shifts and correlate with dopant concentrations .

Data Analysis and Contradiction Management

Q. How should researchers design experiments to address contradictions in this compound’s reported thermal conductivity?

  • Methodological Answer :
  • Controlled variable testing : Isolate factors like grain size (via ball milling ) or interfacial defects (via TEM ) to quantify their impact.
  • Comparative frameworks : Use the PICO framework (Population: Yb-Si samples; Intervention: annealing parameters; Comparison: undoped vs. doped; Outcome: thermal diffusivity) to structure experiments .
  • Reproducibility protocols : Share raw data and synthesis details in supplementary materials to enable cross-lab validation .

Synthesis Optimization Table

MethodTemperature RangeKey ParametersPhase Purity Validation
Solid-State Reaction800–1200°CYb:Si ratio, atmosphereXRD (CoSi₂ reference patterns)
CVD600–900°CPrecursor flow rateSEM-EDS for stoichiometry
SputteringRoom TempSubstrate bias, pressureTEM for interface analysis

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